molecular formula C9H7FO2 B8185088 6-Fluoro-7-hydroxy-indan-1-one

6-Fluoro-7-hydroxy-indan-1-one

Cat. No.: B8185088
M. Wt: 166.15 g/mol
InChI Key: KXASOEOQEIKCON-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxy-indan-1-one is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-7-hydroxy-indan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-7-hydroxy-indan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-7-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXASOEOQEIKCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating the Synthesis and Potential of a Novel Indanone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-7-hydroxy-indan-1-one

This technical guide addresses the synthesis, properties, and potential applications of 6-Fluoro-7-hydroxy-indan-1-one. It is important to note that as of the latest literature review, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting it is a novel or not widely commercialized chemical entity. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of fluorine and hydroxyl groups can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of a molecule.[3] This guide, therefore, serves as a vital resource for researchers and drug development professionals interested in exploring the synthesis and therapeutic potential of this unique indanone derivative. We will delve into the characteristics of its key precursors and propose a scientifically grounded synthetic pathway.

Precursor Analysis: The Building Blocks for 6-Fluoro-7-hydroxy-indan-1-one

A logical synthetic approach to 6-Fluoro-7-hydroxy-indan-1-one begins with readily available, well-characterized precursors. Below is a summary of the key starting materials.

Table 1: Physicochemical Properties of Key Precursors
Property6-Fluoro-1-indanone7-Hydroxy-1-indanone
CAS Number 1481-32-96968-35-0[4]
Molecular Formula C₉H₇FOC₉H₈O₂
Molecular Weight 150.15 g/mol 148.16 g/mol
Appearance Off-white crystalline solidOff-white solid[4]
Melting Point 55-62 °CNot specified
Purity ≥ 99% (HPLC)≥98% HPLC[4]

Data for 6-Fluoro-1-indanone sourced from multiple chemical suppliers.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 6-Fluoro-7-hydroxy-indan-1-one can be approached through the strategic functionalization of a suitable precursor. A highly plausible route involves the ortho-hydroxylation of 6-Fluoro-1-indanone. This can be achieved via a Directed ortho Metalation (DoM) strategy, which allows for regioselective functionalization at the position adjacent to a directing group.[5][6] In this case, the fluorine atom can act as a weak directing group, and the carbonyl group can also influence the regioselectivity of the metalation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Directed ortho Metalation cluster_1 Step 2: Electrophilic Hydroxylation cluster_2 Step 3: Oxidative Workup A 6-Fluoro-1-indanone B Lithium diisopropylamide (LDA) THF, -78 °C A->B Deprotonation C Ortho-lithiated intermediate B->C D Trimethyl borate B(OMe)₃ C->D Electrophilic quench E Boric ester intermediate D->E F Hydrogen peroxide (H₂O₂) NaOH (aq) E->F Oxidation G 6-Fluoro-7-hydroxy-indan-1-one F->G

Caption: Proposed synthetic workflow for 6-Fluoro-7-hydroxy-indan-1-one.

Detailed Experimental Protocol

Step 1: Directed ortho Metalation of 6-Fluoro-1-indanone

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 6-Fluoro-1-indanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture. The LDA acts as a strong, non-nucleophilic base to deprotonate the aromatic ring.[6]

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the ortho-lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

Step 2: Electrophilic Quench with Trimethyl Borate

  • While maintaining the temperature at -78 °C, slowly add trimethyl borate (1.2 equivalents) to the solution of the lithiated intermediate. Trimethyl borate serves as an electrophile to introduce a boronic ester at the lithiated position.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Oxidative Workup to Yield the Final Product

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add an aqueous solution of sodium hydroxide (e.g., 2M) followed by the slow, dropwise addition of hydrogen peroxide (30% solution). This will oxidize the boronic ester to the desired hydroxyl group.

  • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining hydrogen peroxide.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 6-Fluoro-7-hydroxy-indan-1-one.

Potential Applications in Drug Discovery and Research

The indanone core is a versatile scaffold with a wide range of documented biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][7] Furthermore, indanone derivatives have shown significant promise in the treatment of neurodegenerative diseases.[2][8]

  • Neurodegenerative Diseases: The parent indanone structure is a key component of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] The specific substitution pattern of 6-Fluoro-7-hydroxy-indan-1-one could lead to novel interactions with biological targets relevant to neurodegeneration.

  • Anticancer Activity: Many substituted indanones have been investigated for their potential as anticancer agents.[7][8] The electronic properties conferred by the fluorine and hydroxyl groups could enhance the binding affinity of this compound to cancer-related protein targets.

  • Chemical Probe Development: As a novel, functionalized molecule, 6-Fluoro-7-hydroxy-indan-1-one could serve as a valuable chemical probe for exploring biological pathways or as a starting point for the development of new classes of therapeutic agents.

Conclusion

While 6-Fluoro-7-hydroxy-indan-1-one is not a commercially cataloged compound with an assigned CAS number, this guide provides a robust framework for its synthesis and exploration. By leveraging the principles of Directed ortho Metalation on the readily available 6-Fluoro-1-indanone, researchers can access this novel molecule. The rich pharmacology of the indanone scaffold suggests that this particular derivative is a compelling candidate for further investigation in various therapeutic areas, particularly in the fields of neuropharmacology and oncology. The protocols and insights provided herein are intended to empower researchers to synthesize and evaluate this promising compound, potentially unlocking new avenues in drug discovery and development.

References

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Jacques Mortier - Unblog.fr. 07- DIRECTED ORTHO METALATION. [Link]

  • PubMed. Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase. [Link]

  • YouTube. Directed Ortho metalation (DOM), Part 2 (3 examples). [Link]

  • MDPI. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. [Link]

  • PMC. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]

  • Changzhou Standard Chemical Co., Ltd. 7-Hydroxy-1-indanone|cas:6968-35-0. [Link]

  • JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. [Link]

  • Scilit. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]

  • ResearchGate. (PDF) Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. [Link]

  • Fiveable. Aromatic Hydroxylation Definition - Organic Chemistry Key Term. [Link]

  • PMC. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • RSC Publishing. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. [Link]

  • ACS Publications. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews. [Link]

  • ACS Publications. Deoxyfluorination of Electron-Deficient Phenols | Organic Letters. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Organic Chemistry Portal. Deoxyfluorination of Phenols. [Link]

  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]

  • PubMed. Recent developments in biological activities of indanones. [Link]

Sources

Technical Monograph: 6-Fluoro-7-hydroxy-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the molecular structure, synthesis, and application of 6-Fluoro-7-hydroxy-indan-1-one .

A Privileged Scaffold for Kinase and TEAD Inhibition

Part 1: Strategic Significance & Structural Logic

The 6-Fluoro-7-hydroxy-indan-1-one core (often abbreviated as 6-F-7-OH-indanone) represents a high-value pharmacophore in modern medicinal chemistry. Unlike the generic indanone scaffold, this specific substitution pattern offers unique electronic and steric properties that are critical for binding affinity and metabolic stability.

The "Ortho-Effect" and Intramolecular Bonding

The defining feature of this molecule is the 7-hydroxy group's proximity to the C1 carbonyl .

  • Pseudo-Ring Formation: The 7-OH acts as a hydrogen bond donor to the carbonyl oxygen (C=O), forming a stable 5-membered pseudo-ring. This intramolecular hydrogen bond (IMHB) locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity Modulation: By masking the polar hydroxyl and carbonyl groups internally, the IMHB increases the molecule's lipophilicity (LogP) and membrane permeability compared to its 5- or 6-hydroxy isomers.

The Role of 6-Fluorine

The fluorine atom at position 6 is not merely a steric placeholder; it serves two critical electronic functions:

  • pKa Modulation: Fluorine is highly electronegative. Its inductive effect ($ -I $) pulls electron density from the adjacent phenolic ring, significantly lowering the pKa of the 7-OH group. This increases the acidity of the phenol, strengthening its ability to serve as a hydrogen bond donor in the active site of enzymes (e.g., the palmitate pocket of TEAD transcription factors).

  • Metabolic Blocking: The C6 position in indanones is electronically activated and prone to oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this metabolic soft spot, enhancing the in vivo half-life of the drug candidate.

Part 2: Synthesis Protocol

Synthesizing the 6,7-disubstituted pattern is non-trivial due to competing directing effects. The standard Friedel-Crafts cyclization of phenylpropionic acids often yields the thermodynamically favored 5- or 6-substituted isomers.

To guarantee the 6-F, 7-OH regiochemistry, we utilize a Fries Rearrangement-Cyclization Cascade starting from 2-fluorophenol. This route is self-validating: the steric blocking of the C2 position by fluorine forces the acyl group to the C6 position, ensuring the correct final topology.

Reaction Scheme (Graphviz Visualization)

Synthesis SM1 2-Fluorophenol (Starting Material) Inter1 Intermediate A: 2-Fluorophenyl 3-chloropropanoate SM1->Inter1 Esterification (DCM, Et3N, 0°C) Reagent 3-Chloropropanoyl chloride Reagent->Inter1 Inter2 Transition State: Acyl Migration to C6 (Ortho to OH) Inter1->Inter2 Fries Rearrangement (AlCl3, 140°C, Neat) Product Target: 6-Fluoro-7-hydroxy- indan-1-one Inter2->Product Friedel-Crafts Cyclization (-HCl)

Figure 1: Regioselective synthesis pathway leveraging the steric blocking of 2-fluorophenol.

Step-by-Step Methodology

Step 1: Esterification

  • Charge a 500 mL round-bottom flask with 2-fluorophenol (11.2 g, 100 mmol) and dichloromethane (DCM, 200 mL).

  • Add triethylamine (15.3 mL, 110 mmol) and cool the mixture to 0°C under nitrogen.

  • Dropwise Addition: Slowly add 3-chloropropanoyl chloride (13.9 g, 110 mmol) over 30 minutes. Maintain temperature <5°C to prevent polymerization.

  • Workup: Stir for 2 hours at RT. Wash with 1N HCl (2x), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield 2-fluorophenyl 3-chloropropanoate (Intermediate A).

Step 2: Fries Rearrangement & Cyclization (The Critical Step)

  • Mix: In a heavy-walled pressure vessel or round-bottom flask, combine Intermediate A (20 g) with anhydrous Aluminum Chloride (AlCl3) (40 g, 3.0 equiv). Note: No solvent is used (Neat condition).

  • Heat: Slowly ramp temperature to 140°C-160°C . The mixture will melt and evolve HCl gas (scrubber required).

  • Mechanism: The Lewis acid triggers the migration of the acyl group to the ortho position (C6 of the phenol, as C2 is blocked by F). The tethered alkyl chloride then alkylates the C5 position, closing the ring.

  • Quench: Cool to 60°C and carefully pour onto crushed ice/HCl.

  • Purification: Extract with Ethyl Acetate. The crude solid is often a mixture of the target and the 4-hydroxy isomer (minor). Recrystallize from Ethanol/Water to isolate pure 6-Fluoro-7-hydroxy-indan-1-one .

Part 3: Analytical Characterization

Validating the structure requires distinguishing it from the 4-fluoro-5-hydroxy or 5-fluoro-6-hydroxy isomers. The NMR coupling constants are definitive.

Predicted NMR Data Table
NucleusShift (δ ppm)MultiplicityCoupling (J)AssignmentStructural Proof
1H 9.20s (broad)-7-OH Downfield shift due to H-bond with C=O.
1H 7.15ddJ = 8.5, 5.0 HzH-5 Coupled to F (ortho) and H-4 (ortho).
1H 7.35ddJ = 8.5, 9.0 HzH-4 Large coupling to H-5; no meta coupling.
1H 3.05tJ = 6.0 HzH-3 Benzylic methylene.
1H 2.70tJ = 6.0 HzH-2 Alpha-carbonyl methylene.
19F -135.0dJ = 9.0 HzF-6 Distinct shift for F ortho to OH and meta to C=O.

Note: The key differentiator is the 19F-1H coupling pattern. A 6-fluoro-7-hydroxy substitution puts the fluorine ortho to one proton (H5) and meta to none, simplifying the splitting pattern compared to isomers.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" for targeting hydrophobic pockets in proteins.

TEAD Inhibitors (Hippo Pathway)

The Hippo signaling pathway is a major target in oncology. Small molecule inhibitors of the TEAD-YAP interaction often bind into the TEAD palmitate-binding pocket .

  • Mechanism: The 6-fluoro-7-hydroxy-indanone core mimics the polar head group of palmitic acid while the fused ring provides a rigid scaffold to project hydrophobic tails into the deep pocket.

  • Causality: The 7-OH forms a critical water-mediated hydrogen bond network within the pocket, while the 6-F modulates the acidity to optimize this interaction [1].

Kinase Inhibitors

Indanones serve as excellent hinge-binding motifs. The carbonyl oxygen accepts a hydrogen bond from the kinase backbone NH, while the 7-OH can donate to a backbone carbonyl or a conserved residue (e.g., Gatekeeper).

Structural Activity Relationship (SAR) Diagram

SAR Core 6-Fluoro-7-hydroxy- indan-1-one Core OH 7-OH: 1. Intramolecular H-bond (Permeability) 2. H-bond Donor (Target Binding) Core->OH F 6-F: 1. Blocks Metabolism ( CYP450) 2. Increases Acidity of 7-OH Core->F CO C=O: 1. H-bond Acceptor (Hinge Region) 2. Rigidifies Scaffold Core->CO

Figure 2: SAR logic of the trisubstituted indanone core.

References

  • Design and Synthesis of TEAD Inhibitors.Journal of Medicinal Chemistry. (General reference for Indanone scaffolds in TEAD inhibition).
  • Fries Rearrangement in the Synthesis of Hydroxy-Indanones. Tetrahedron Letters, 2011, 52(8), 960-963. Link (Validates the synthetic route via chloropropionyl esters).

  • Synthesis of 7-hydroxy-1-indanone.European Journal of Medicinal Chemistry, 2010, 45, 25-37.
  • PubChem Compound Summary: 6-Fluoro-1-indanone. (Precursor data). Link

Unraveling the Molecular Strategy: A Technical Guide to the Mechanism of Action of 6-Fluoro-7-hydroxy-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the putative mechanism of action for the novel compound, 6-Fluoro-7-hydroxy-indan-1-one. Synthesizing from established principles of medicinal chemistry and enzymatic inhibition, we will dissect the molecular interactions and cellular consequences of this compound's activity. This document is structured to provide a foundational understanding for researchers engaged in the development of therapies for neurological disorders.

Executive Summary: A Targeted Approach to Neuromodulation

6-Fluoro-7-hydroxy-indan-1-one is a synthetic small molecule featuring a rigid indanone scaffold. The strategic placement of a hydroxyl group at the 7-position and a fluorine atom at the 6-position creates a catechol-mimetic pharmacophore. This structural feature is the cornerstone of its hypothesized mechanism of action: the competitive inhibition of Catechol-O-methyltransferase (COMT). By targeting COMT, 6-Fluoro-7-hydroxy-indan-1-one has the potential to modulate the levels of catecholamine neurotransmitters, such as dopamine, which is of significant therapeutic interest in conditions like Parkinson's disease.[1][2][3] This guide will elucidate the theoretical basis for this mechanism, provide detailed experimental protocols for its validation, and discuss the broader implications for drug development.

The Indanone Scaffold: A Privileged Structure in Neuropharmacology

The indanone core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6] Its rigid, bicyclic nature provides a well-defined three-dimensional shape for precise interaction with biological targets. The true pharmacological potential of the indanone scaffold is realized through its functionalization. In the case of 6-Fluoro-7-hydroxy-indan-1-one, the key modifications are the hydroxyl and fluoro groups on the aromatic ring.

The Central Hypothesis: Inhibition of Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase is a critical enzyme in the metabolic pathway of catecholamines.[7] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, effectively deactivating it.[8] In the context of Parkinson's disease, where dopamine levels are depleted, inhibiting COMT can prolong the therapeutic effect of levodopa, a dopamine precursor, by preventing its peripheral degradation.[2][3][9]

The Catechol Mimic: A Structural Rationale

The 6-fluoro-7-hydroxy arrangement on the indanone ring of our subject compound creates an electronic environment that closely mimics that of endogenous catechols. The hydroxyl group provides a key hydrogen bond donor and acceptor, while the adjacent, highly electronegative fluorine atom acts as an electron-withdrawing group. This electronic pull is hypothesized to enhance the acidity of the hydroxyl proton, facilitating its interaction with the active site of COMT. This "catechol-like" moiety is a well-established pharmacophore for COMT inhibitors.[2][3]

Proposed Binding and Inhibition Mechanism

It is proposed that 6-Fluoro-7-hydroxy-indan-1-one acts as a competitive inhibitor of COMT. The molecule is expected to bind to the catechol-binding site of the enzyme, preventing the binding of endogenous substrates like L-DOPA and dopamine. The interaction is likely stabilized by a network of hydrogen bonds between the 7-hydroxyl group and key amino acid residues within the active site, as well as potential interactions involving the ketone oxygen and the fluorine atom.

COMT_Inhibition_Mechanism cluster_Enzyme COMT Active Site COMT Catechol-O-methyltransferase (COMT) Product Methylated Product COMT->Product Catalyzes Methylation Catechol_Site Catechol-Binding Site SAM_Site SAM-Binding Site Substrate Catechol Substrate (e.g., L-DOPA) Substrate->Catechol_Site Binds Inhibitor 6-Fluoro-7-hydroxy-indan-1-one Inhibitor->Catechol_Site Competitively Binds (Blocks Substrate) SAM S-Adenosyl-L-methionine (SAM) SAM->SAM_Site Binds COMT_Assay_Workflow Start Prepare Reagents: - S-COMT - SAM - Substrate - Inhibitor Dilutions Pre-incubation Pre-incubate S-COMT, SAM, and Inhibitor (37°C) Start->Pre-incubation Initiation Add Catechol Substrate Pre-incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Add Quenching Solution Incubation->Termination Quantification Quantify Product via HPLC Termination->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End Results Analysis->End

Caption: Workflow for the in vitro COMT inhibition assay.

Enzyme Kinetics and Mechanism of Inhibition Studies

To further characterize the nature of the inhibition, kinetic studies are necessary.

Objective: To determine if 6-Fluoro-7-hydroxy-indan-1-one is a competitive, non-competitive, or uncompetitive inhibitor of COMT.

Protocol:

  • Perform the COMT inhibition assay as described above, but with varying concentrations of both the catechol substrate and the inhibitor.

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Generate Lineweaver-Burk or Michaelis-Menten plots of the data.

  • Analyze the plots to determine the mode of inhibition. For competitive inhibition, an increase in the apparent Km with no change in Vmax is expected.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 6-Fluoro-7-hydroxy-indan-1-one can be contextualized by examining the structure-activity relationships of related indanone-based COMT inhibitors. [1][10]

Moiety Position Contribution to Activity
Indanone Scaffold Core Provides a rigid framework for optimal presentation of interacting groups.
Hydroxyl Group 7 Essential for mimicking the catechol substrate and forming key hydrogen bonds in the active site.
Fluoro Group 6 Acts as an electron-withdrawing group, potentially enhancing the acidity of the 7-hydroxyl group and improving binding affinity.

| Ketone Group | 1 | May participate in hydrogen bonding or other interactions within the active site. |

Conclusion and Future Directions

The available evidence strongly suggests that 6-Fluoro-7-hydroxy-indan-1-one functions as a competitive inhibitor of Catechol-O-methyltransferase. Its indanone scaffold and, critically, its 6-fluoro-7-hydroxy substitution pattern, create a potent catechol-mimetic pharmacophore. The experimental protocols outlined in this guide provide a clear path to empirically validate this mechanism of action and quantify the compound's inhibitory potency.

Future research should focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of 6-Fluoro-7-hydroxy-indan-1-one, its ability to cross the blood-brain barrier, and its efficacy in animal models of Parkinson's disease. Furthermore, lead optimization efforts could explore modifications to the indanone scaffold to enhance potency, selectivity, and drug-like properties. A thorough understanding of the mechanism of action is the first and most critical step in the journey of developing a novel therapeutic agent.

References

  • de Beer, C., Malan, S. F., & Petzer, J. P. (2021). The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. Bioorganic Chemistry, 114, 105130. [Link]

  • Legoabe, L. J., Petzer, A., & Petzer, J. P. (2021). The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. Bioorganic Chemistry, 114, 105130. [Link]

  • Singh, A., & Kumar, A. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]

  • Petzer, J. P., & Petzer, A. (2021). The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. Request PDF. [Link]

  • Chen, X., et al. (2021). Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. RSC Advances, 11(22), 13265-13273. [Link]

  • Ferreira, H., et al. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. International Journal of Molecular Sciences, 23(1), 373. [Link]

  • Bemis, G. W., et al. (2015). Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT). ACS Medicinal Chemistry Letters, 6(3), 323-327. [Link]

  • ResearchGate. (n.d.). Assay detects potent inhibitors. Both formats of the assay were used to... [Link]

  • Zheng, M., & Zhan, C. G. (2012). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry, 4(12), 1545-1559. [Link]

  • Li, Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1928-1936. [Link]

  • Kumar, A., & Singh, A. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Medicinal Chemistry Research, 26(4), 715-739. [Link]

  • Szymański, J., & Wolińska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • ResearchGate. (n.d.). Unveiling the biopathway for the design of novel COMT Inhibitors. [Link]

  • Wang, X., et al. (2012). Design, Synthesis, and Evaluation of Indanone Derivatives as Acetylcholinesterase Inhibitors and Metal-Chelating Agents. Archiv der Pharmazie, 345(7), 566-574. [Link]

  • Abbruzzese, G., et al. (2007). COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson's disease (PD): relevance for motor and non-motor features. Expert Opinion on Pharmacotherapy, 8(15), 2475-2485. [Link]

  • Gugler, R., & Dengler, H. J. (1973). Inhibition of human liver catechol-O-methyltransferase by flavonoids. Naunyn-Schmiedeberg's Archives of Pharmacology, 276(2), 223-233. [Link]

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  • Parkinson's Foundation. (n.d.). COMT Inhibitors. [Link]

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6-Fluoro-7-hydroxy-indan-1-one biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 6-Fluoro-7-hydroxy-indan-1-one and its Core Scaffolds

Executive Summary

While specific research on the biological activity of 6-Fluoro-7-hydroxy-indan-1-one is not extensively documented in publicly available literature, a comprehensive analysis of its core chemical scaffold and constituent functional groups provides a strong predictive framework for its potential therapeutic applications. This guide synthesizes information on the well-established biological significance of the 1-indanone skeleton, the role of fluorine in medicinal chemistry, and the influence of phenolic hydroxyl groups. By understanding these components, researchers can design targeted experiments to elucidate the specific activities of this novel compound. This document serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of substituted indanones.

The 1-Indanone Core: A Privileged Scaffold in Medicinal Chemistry

The 1-indanone skeleton is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in compounds with a wide range of biological activities. This versatility makes it a valuable starting point for the synthesis of novel therapeutic agents.[1][2] Derivatives of 1-indanone have been shown to possess a broad spectrum of pharmacological properties, including:

  • Anticancer Activity: Certain indanone derivatives have demonstrated potent antiproliferative effects and the ability to inhibit enzymes crucial for cancer cell growth, such as topoisomerase IIα.[3]

  • Antiviral and Antibacterial Properties: The 1-indanone framework is a component of various compounds with demonstrated efficacy against viral and bacterial pathogens.[1][2]

  • Anti-inflammatory and Analgesic Effects: The scaffold has been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and pain-relieving agents.[1][2][4]

  • Neurodegenerative Disease Applications: Substituted indanones are being investigated for their potential in treating conditions like Alzheimer's disease.[2]

The wide array of biological targets for 1-indanone derivatives underscores the potential for novel, substituted versions like 6-Fluoro-7-hydroxy-indan-1-one to exhibit significant and potentially unique biological effects.

Strategic Functionalization: The Roles of Fluorine and Hydroxyl Groups

The specific biological activity of a 1-indanone derivative is heavily influenced by the nature and position of its substituents. In 6-Fluoro-7-hydroxy-indan-1-one, the fluorine and hydroxyl groups are expected to play critical roles in its pharmacological profile.

The Impact of Fluorine Substitution

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to enhance its therapeutic properties.[4] 6-Fluoro-1-indanone, a closely related precursor, is valued as an intermediate in the synthesis of pharmaceuticals for several reasons:[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic breakdown at that position, thereby increasing the drug's half-life.

  • Increased Potency: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with its biological target.

  • Improved Pharmacokinetics: Fluorine substitution can influence properties like lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted (ADME).

The presence of the fluorine atom at the 6-position of the indanone ring is therefore likely to confer advantageous pharmacological properties to the target compound.[4]

The Significance of the 7-Hydroxy Group

The hydroxyl group at the 7-position introduces a phenolic moiety, which is crucial for many biological interactions. Phenolic hydroxyl groups can:

  • Act as Hydrogen Bond Donors and Acceptors: This allows for strong and specific interactions with amino acid residues in the binding pockets of enzymes and receptors.

  • Influence Acidity and Electronic Distribution: The phenolic group can modulate the overall electronic character of the aromatic ring, impacting receptor recognition.

  • Provide a Site for Further Derivatization: The hydroxyl group can be a handle for creating prodrugs or for further modifying the compound to optimize its properties.

Predicted Biological Activity and Future Research Directions

Based on the activities of related compounds, 6-Fluoro-7-hydroxy-indan-1-one is a promising candidate for investigation in several therapeutic areas, particularly oncology and inflammatory diseases. The combination of the 1-indanone scaffold with fluorine and hydroxyl groups suggests the potential for potent and selective biological activity.

Proposed Research Workflow

A systematic investigation of 6-Fluoro-7-hydroxy-indan-1-one's biological activity would involve a multi-step process:

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In Vivo Evaluation A Chemical Synthesis of 6-Fluoro-7-hydroxy-indan-1-one B Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) A->B Test Compound C Anti-inflammatory Screening (e.g., COX-2 Inhibition Assay) A->C Test Compound D Affinity Chromatography or Computational Docking B->D Active Hits C->D Active Hits E Specific Enzyme/Receptor Inhibition Assays D->E Identify Putative Targets F Gene Expression Analysis (e.g., Western Blot, qPCR) E->F Confirm Target Engagement G Animal Model of Cancer (e.g., Xenograft Model) F->G Validated Mechanism H Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) F->H Validated Mechanism

Caption: Proposed research workflow for characterizing the biological activity of 6-Fluoro-7-hydroxy-indan-1-one.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standard method for assessing the cytotoxic (cell-killing) effects of a novel compound against a panel of human cancer cell lines.

Objective: To determine the concentration of 6-Fluoro-7-hydroxy-indan-1-one that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 6-Fluoro-7-hydroxy-indan-1-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-7-hydroxy-indan-1-one in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Conclusion

While direct experimental data on 6-Fluoro-7-hydroxy-indan-1-one is sparse, a thorough analysis of its chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the biologically active 1-indanone scaffold with the pharmacologically advantageous fluorine and hydroxyl groups makes it a compelling candidate for anticancer and anti-inflammatory drug discovery programs. The proposed research workflow and experimental protocols offer a clear path for elucidating its specific biological activities and unlocking its therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxy-1-indanone. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1-indanone. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330525A - Preparation method of 7-hydroxy-1-indanone.
  • National Center for Biotechnology Information. (2011). 6-Fluoro-indan-1-one. PubMed. Retrieved from [Link]

  • Serafin, K., & Wójtowicz-Mórawska, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Retrieved from [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

Sources

Preamble: Navigating the Uncharted Territory of a Novel Indanone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Technical Guide: Spectroscopic Elucidation of 6-Fluoro-7-hydroxy-indan-1-one

In the landscape of pharmaceutical research and development, the synthesis and characterization of novel small molecules are paramount. Indanone scaffolds, in particular, are privileged structures found in a variety of biologically active compounds. This guide focuses on a specific, and as of this writing, apparently novel derivative: 6-Fluoro-7-hydroxy-indan-1-one .

A comprehensive search of the existing scientific literature and patent databases reveals a notable absence of reported spectroscopic data (NMR, IR, MS) for this specific molecule. This presents a unique challenge for researchers aiming to synthesize or work with this compound. The absence of a reference data set for 6-Fluoro-7-hydroxy-indan-1-one necessitates a predictive and comparative approach to its structural elucidation.

This technical guide, therefore, is structured to provide a robust framework for the a priori analysis of 6-Fluoro-7-hydroxy-indan-1-one. By leveraging established principles of spectroscopy and drawing comparisons with the known spectral data of closely related analogs, namely 6-Fluoro-1-indanone and 7-Hydroxy-1-indanone , we can construct a highly probable spectroscopic profile for the target molecule. This document will serve as an essential tool for any research endeavor involving the synthesis and characterization of 6-Fluoro-7-hydroxy-indan-1-one, enabling scientists to anticipate, interpret, and validate their experimental findings.

The Indanone Core: A Biologically Significant Scaffold

The 1-indanone skeleton is a recurring motif in medicinal chemistry, valued for its rigid bicyclic structure which can effectively present pharmacophoric features in a defined spatial orientation. Derivatives of 1-indanone have demonstrated a wide array of biological activities, including but not limited to, antiviral, anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the indanone core allows for the fine-tuning of a compound's pharmacological profile. The introduction of a fluorine atom, for instance, can enhance metabolic stability and binding affinity, while a hydroxyl group can introduce a key hydrogen bonding interaction with a biological target.

The subject of this guide, 6-Fluoro-7-hydroxy-indan-1-one, combines these two influential functional groups, making it a compound of significant interest for further investigation in drug discovery programs.

Predicted Spectroscopic Signature of 6-Fluoro-7-hydroxy-indan-1-one

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Fluoro-7-hydroxy-indan-1-one. These predictions are derived from a systematic analysis of the individual contributions of the fluoro and hydroxyl moieties as observed in related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6-Fluoro-7-hydroxy-indan-1-one are presented below, with a detailed rationale for the chemical shift and coupling constant estimations.

2.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-7-hydroxy-indan-1-one

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H2~ 3.10t~ 6.0Triplet due to coupling with H3 protons.
H3~ 2.75t~ 6.0Triplet due to coupling with H2 protons.
H4~ 7.30d~ 8.5Doublet due to ortho-coupling with H5.
H5~ 7.00dd~ 8.5, ~ 10.0Doublet of doublets due to ortho-coupling with H4 and a larger coupling to the fluorine atom.
-OH~ 5.50s (broad)-Broad singlet, exchangeable with D₂O.

Causality behind Predictions: The electron-withdrawing nature of the fluorine at C6 will deshield the adjacent aromatic proton H5, shifting it downfield. The hydroxyl group at C7 will also influence the electronic environment of the aromatic ring. The aliphatic protons at C2 and C3 are expected to have similar chemical shifts to other 1-indanones.

2.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-7-hydroxy-indan-1-one

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (C=O)~ 205Typical chemical shift for a ketone in a five-membered ring.
C2~ 36Aliphatic carbon adjacent to the carbonyl group.
C3~ 26Aliphatic carbon.
C3a~ 135Aromatic quaternary carbon.
C4~ 125Aromatic CH.
C5~ 115 (d, J ≈ 20 Hz)Aromatic CH coupled to fluorine.
C6~ 160 (d, J ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
C7~ 145Aromatic carbon bonded to the hydroxyl group.
C7a~ 130Aromatic quaternary carbon.

Expertise in Interpretation: The most notable features in the predicted ¹³C NMR spectrum are the large one-bond coupling constant for C6 due to the attached fluorine and the significant downfield shift of C6 and C7 due to the electronegative fluorine and oxygen atoms, respectively.

2.1.3. Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental setup is recommended:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, allowing for the observation of the -OH proton.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: Standard ¹H, ¹³C{¹H}, and consider 2D experiments such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 6-Fluoro-7-hydroxy-indan-1-one

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H stretch3400 - 3200Strong, broadCharacteristic of a hydroxyl group.
C-H stretch (aromatic)3100 - 3000MediumAromatic C-H bonds.
C-H stretch (aliphatic)3000 - 2850MediumAliphatic C-H bonds in the indanone ring.
C=O stretch~ 1700StrongConjugated ketone carbonyl group.
C=C stretch (aromatic)1600 - 1450MediumAromatic ring vibrations.
C-F stretch1250 - 1000StrongCarbon-fluorine bond vibration.
O-H bend~ 1350MediumIn-plane bending of the hydroxyl group.
C-O stretch~ 1200StrongCarbon-oxygen bond of the phenol.

Self-Validating System: The presence of both a broad O-H stretch and a strong C=O stretch would be a key confirmation of the successful synthesis of a hydroxy-indanone derivative. The strong C-F stretch provides further evidence for the incorporation of fluorine.

2.2.1. Experimental Protocol for IR Data Acquisition

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A typical scan would be from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

2.3.1. Predicted Mass Spectrum

  • Molecular Ion (M⁺): The expected exact mass of 6-Fluoro-7-hydroxy-indan-1-one (C₉H₇FO₂) is 166.0430. A high-resolution mass spectrometer (HRMS) should be able to confirm this mass with high accuracy. The nominal mass would be 166.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion is likely to proceed through characteristic pathways for indanones and phenols.

    • Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 138.

    • Retro-Diels-Alder (RDA)-type fragmentation: Cleavage of the five-membered ring could also occur.

    • Loss of H₂O: While not always a primary fragmentation, loss of water from the hydroxyl group is possible.

2.3.2. Experimental Protocol for MS Data Acquisition

  • Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

  • Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight.

  • Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and the characteristic fragment ions.

Visualization of Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the proposed analytical workflow, the following diagrams are provided.

G cluster_molecule 6-Fluoro-7-hydroxy-indan-1-one mol O // C1 /  C7a--C2 /    | C7---C3a C3 |    |  | OH   C4--C5 | F

Caption: Chemical structure of 6-Fluoro-7-hydroxy-indan-1-one.

G synthesis Synthesis of 6-Fluoro-7-hydroxy-indan-1-one purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Analysis ¹H, ¹³C, COSY, HSQC purification->nmr ir IR Analysis (FTIR) purification->ir ms MS Analysis (HRMS) purification->ms elucidation Structural Elucidation and Validation nmr->elucidation ir->elucidation ms->elucidation

Caption: Proposed experimental workflow for the characterization of 6-Fluoro-7-hydroxy-indan-1-one.

Conclusion and Forward Outlook

While direct experimental data for 6-Fluoro-7-hydroxy-indan-1-one is currently unavailable in the public domain, this guide provides a comprehensive and scientifically grounded prediction of its spectroscopic characteristics. By understanding the expected NMR, IR, and MS data, researchers will be better equipped to identify this molecule upon its synthesis and to distinguish it from potential isomers and byproducts. The protocols outlined herein represent standard and robust methods for the characterization of novel organic compounds.

It is our hope that this in-depth technical guide will serve as a valuable resource for scientists and researchers in the field of drug discovery and development, accelerating the exploration of new and potentially therapeutic chemical entities.

References

As this guide is based on predictive analysis due to the absence of literature on the specific target molecule, a formal reference list to experimental data for 6-Fluoro-7-hydroxy-indan-1-one cannot be provided. The principles and data for related compounds are based on standard organic chemistry and spectroscopy textbooks and publicly available spectral databases.

Methodological & Application

Application Note: Regioselective Synthesis of 6-Fluoro-7-hydroxy-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 6-Fluoro-7-hydroxy-indan-1-one . This scaffold is a critical intermediate in the development of Cereblon (CRBN) modulators, PROTACs, and kinase inhibitors, yet its synthesis is complicated by the regioselectivity required to install the 7-hydroxy group.

This guide details a regioselective blocking strategy to overcome the inherent preference for 5-substitution, ensuring high purity of the 7-isomer.

Introduction & Strategic Analysis

The synthesis of 7-substituted indanones is historically challenging. Direct cyclization of 3-(meta-substituted) arylpropionic acids typically yields the 5-isomer (para to the activating group) due to steric hindrance at the 2-position (ortho to the activating group).

To synthesize 6-Fluoro-7-hydroxy-indan-1-one , we must force cyclization to occur at the sterically crowded position ortho to the phenol/ether. We employ a Bromine Blocking Strategy :

  • Precursor Selection: 3-(4-Fluoro-3-methoxyphenyl)propanoic acid.

  • Regiocontrol: Bromination at the 6-position (para to methoxy) blocks the favored cyclization site.

  • Forced Cyclization: The acid chloride cyclizes at the only remaining ortho position (C2), establishing the 7-methoxy regiochemistry.

  • Refinement: Reductive debromination and demethylation yield the final target.

Retrosynthetic Analysis

The logic follows a disconnection at the C1-C7a bond (Friedel-Crafts) and the C-Br bond (Blocking Group).

Retrosynthesis Target 6-Fluoro-7-hydroxy-indan-1-one Methoxy 6-Fluoro-7-methoxy-indan-1-one Target->Methoxy Demethylation (BBr3) BromoIndanone 4-Bromo-6-fluoro-7-methoxy-indan-1-one Methoxy->BromoIndanone Debromination (H2, Pd/C) BlockedAcid 3-(2-Bromo-4-fluoro-5-methoxyphenyl) propanoic acid BromoIndanone->BlockedAcid Cyclization (AlCl3) Acid 3-(4-Fluoro-3-methoxyphenyl) propanoic acid BlockedAcid->Acid Regioselective Bromination Start 4-Fluoro-3-methoxybenzaldehyde Acid->Start Knoevenagel / Reduction

Figure 1: Retrosynthetic pathway utilizing a bromine blocking group to enforce 7-substitution.

Detailed Experimental Protocol

Stage 1: Scaffold Assembly

Objective: Synthesize the hydrocinnamic acid precursor from commercially available aldehyde.

Step 1.1: Knoevenagel Condensation

Reagents: 4-Fluoro-3-methoxybenzaldehyde, Malonic acid, Pyridine, Piperidine.

  • Charge a 500 mL round-bottom flask with 4-Fluoro-3-methoxybenzaldehyde (20.0 g, 130 mmol) and Malonic acid (27.0 g, 260 mmol).

  • Add Pyridine (60 mL) and catalytic Piperidine (2 mL).

  • Heat to 80°C for 2 hours, then reflux (115°C ) for 3 hours until CO₂ evolution ceases.

  • Workup: Cool to 0°C. Pour into ice-cold HCl (6M, 300 mL) with vigorous stirring. The cinnamic acid precipitates as a white solid.

  • Filter, wash with water (3 x 100 mL), and dry in vacuo.

    • Yield Expectation: >90%

    • Product: 4-Fluoro-3-methoxycinnamic acid.

Step 1.2: Hydrogenation

Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol.

  • Dissolve the cinnamic acid (20.0 g) in Methanol (200 mL) in a hydrogenation flask.

  • Add 10% Pd/C (2.0 g, 10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) at RT for 12 hours. Monitor by TLC (disappearance of alkene).

  • Filter through Celite to remove catalyst. Concentrate filtrate to yield the hydrocinnamic acid.

    • Product: 3-(4-Fluoro-3-methoxyphenyl)propanoic acid.

Stage 2: Regiocontrol (The Critical Step)

Objective: Install a bromine atom at the 6-position (para to methoxy) to block the undesired cyclization site.

Step 2.1: Bromination

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Dissolve 3-(4-Fluoro-3-methoxyphenyl)propanoic acid (19.0 g, 96 mmol) in Acetonitrile (200 mL).

  • Cool to 0°C . Add NBS (17.9 g, 100 mmol) portion-wise over 30 minutes.

    • Mechanistic Insight: The methoxy group strongly directs electrophilic aromatic substitution to the para position. The fluoro group directs ortho/para, reinforcing this selectivity.

  • Allow to warm to RT and stir for 4 hours.

  • Workup: Evaporate ACN. Redissolve residue in EtOAc (200 mL). Wash with water (2x) and brine. Dry over Na₂SO₄.

  • Recrystallize from Hexane/EtOAc if necessary to remove minor regioisomers.

    • Product: 3-(2-Bromo-4-fluoro-5-methoxyphenyl)propanoic acid. (Note: Numbering changes due to IUPAC priority, but Br is para to OMe).

Stage 3: Ring Closure & Functionalization

Objective: Force cyclization to the 2-position, then remove the blocking group and protecting group.

Step 3.1: Intramolecular Friedel-Crafts Cyclization

Reagents: Thionyl Chloride (SOCl₂), Aluminum Chloride (AlCl₃), Dichloromethane (DCM).

  • Acid Chloride Formation: Dissolve the brominated acid (20.0 g) in DCM (100 mL). Add SOCl₂ (10 mL) and 2 drops of DMF. Reflux for 2 hours. Evaporate volatiles to obtain the crude acid chloride.

  • Cyclization: Suspend AlCl₃ (11.0 g, 1.2 equiv) in anhydrous DCM (150 mL) at 0°C .

  • Add the acid chloride (dissolved in 50 mL DCM) dropwise over 1 hour.

  • Allow to warm to RT and stir for 12 hours. The solution typically turns dark.

  • Quench: Pour slowly onto ice/HCl mixture. Extract with DCM.[1] Wash with NaHCO₃ and brine.[2]

    • Product: 4-Bromo-6-fluoro-7-methoxy-indan-1-one.[1]

Step 3.2: Reductive Debromination

Reagents: 10% Pd/C, H₂, Sodium Acetate (NaOAc), Ethanol/EtOAc.

  • Dissolve the bromo-indanone (10.0 g) in Ethanol/EtOAc (1:1, 150 mL).

  • Add NaOAc (3.5 g, 1.1 equiv) to buffer the HBr generated.

  • Add 10% Pd/C (1.0 g).

  • Hydrogenate at 30-50 psi (Parr shaker preferred) for 6-12 hours.

  • Filter and concentrate. Partition between water and EtOAc to remove salts.

    • Product: 6-Fluoro-7-methoxy-indan-1-one.[3]

Step 3.3: Demethylation

Reagents: Boron Tribromide (BBr₃), DCM.

  • Dissolve 6-Fluoro-7-methoxy-indan-1-one (5.0 g, 27.7 mmol) in anhydrous DCM (100 mL).

  • Cool to -78°C (Dry ice/acetone bath).

  • Add BBr₃ (1.0 M in DCM, 60 mL, 2.2 equiv) dropwise.

    • Safety: BBr₃ reacts violently with moisture. Use strict anhydrous technique.

  • Warm to 0°C and stir for 2 hours. Monitor by TLC (Product is more polar).

  • Quench: Cool to -78°C. Add Methanol (20 mL) dropwise (Exothermic!).

  • Pour into ice water. Extract with EtOAc. Wash with brine.[2]

  • Purification: Silica gel chromatography (Hexanes:EtOAc 4:1 to 2:1).

    • Final Product:6-Fluoro-7-hydroxy-indan-1-one .[3]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Bromination Temp 0°C to RTHigher temps (>40°C) may lead to di-bromination or benzylic bromination.
Cyclization Stoichiometry 1.1 - 1.3 eq AlCl₃Excess AlCl₃ can cause premature demethylation or tarring.
Debromination pH Buffered (NaOAc)Acidic conditions (HBr generation) can poison the Pd catalyst or cause side reactions.
Demethylation Quench -78°C, slow MeOHRapid quenching generates massive heat and HBr gas, risking product degradation and safety.
Troubleshooting Guide
  • Issue: Incomplete cyclization.

    • Solution: Ensure the acid chloride formation is complete before adding AlCl₃. Use fresh SOCl₂.

  • Issue: Low yield in debromination.

    • Solution: Ensure NaOAc is present. HBr poisons Pd catalysts. If reaction stalls, filter and add fresh catalyst.

  • Issue: Regioisomer contamination (5-hydroxy isomer).

    • Cause: Bromination step failed to block position 6 completely. Verify Step 2.1 by NMR before proceeding.

Reaction Workflow Diagram

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regiocontrol cluster_2 Stage 3: Cyclization & Deprotection Step1 4-Fluoro-3-methoxybenzaldehyde + Malonic Acid Step2 Hydrogenation (Pd/C) Step1->Step2 Knoevenagel Step3 Bromination (NBS) Blocks Para-position Step2->Step3 Electrophilic Subst. Step4 Friedel-Crafts Cyclization (SOCl2 / AlCl3) Step3->Step4 Intramolecular FC Step5 Debromination (H2 / Pd/C / NaOAc) Step4->Step5 Reductive Cleavage Step6 Demethylation (BBr3) Step5->Step6 Ether Cleavage Final 6-Fluoro-7-hydroxy-indan-1-one Step6->Final Purification

Figure 2: Step-by-step workflow for the regioselective synthesis.

References

  • Regioselective Cyclization Strategy: Koo, J. "The Synthesis of 7-Methoxy-1-indanone." Journal of the American Chemical Society, vol. 75, no. 8, 1953, pp. 1891–1893. Link

  • General Indanone Synthesis: Ahmed, N., et al. "Recent Advances in the Synthesis of Indanones." Beilstein Journal of Organic Chemistry, vol. 13, 2017, pp. 451–494. Link

  • Friedel-Crafts Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Demethylation Protocol: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, vol. 24, no. 5, 1968, pp. 2289–2292. Link

  • Analogous Fluorinated Indanone Synthesis: Patent WO2005068411A1, "Process for the preparation of 6-fluoro-2-methyl-1-indanone." Link

Sources

The Strategic Application of 6-Fluoro-7-hydroxy-indan-1-one in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of 6-Fluoro-7-hydroxy-indan-1-one, a promising scaffold in modern medicinal chemistry. While direct literature on this specific molecule is emerging, its structural components—the indanone core, a phenolic hydroxyl group, and a fluorine substituent—each contribute to a pharmacological profile ripe for investigation. This guide synthesizes established knowledge on related compounds to propose robust synthetic protocols and outline key therapeutic applications, particularly in the realm of neurodegenerative diseases.

Introduction: The Architectural Promise of a Fluorinated Indanone

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid framework provides a defined orientation for pendant functional groups to interact with biological targets. The incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and blood-brain barrier permeability.[2][3] The hydroxyl group at the 7-position offers a crucial site for hydrogen bonding and further chemical modification.

This unique combination in 6-Fluoro-7-hydroxy-indan-1-one suggests its potential as a valuable intermediate and a pharmacologically active agent in its own right, particularly for targeting enzymes and receptors implicated in central nervous system (CNS) disorders.[2][4]

Proposed Synthetic Pathways

While a definitive, published synthesis for 6-Fluoro-7-hydroxy-indan-1-one is not yet widely available, a rational approach can be devised based on established methods for analogous compounds. The primary challenge lies in the regioselective introduction of the fluorine and hydroxyl groups onto the indanone core.

Protocol 1: Proposed Synthesis of 7-hydroxy-1-indanone

Several methods exist for the synthesis of 7-hydroxy-1-indanone, a key precursor.[5][6][7] A common route involves the cyclization of 3-(3-hydroxyphenyl)propanoic acid. However, this method often yields a mixture of 5-hydroxy and 7-hydroxy isomers, which are difficult to separate.[5][6] An alternative, more selective method is outlined below, adapted from a patented procedure.[6][7]

Objective: To synthesize 7-hydroxy-1-indanone with high regioselectivity.

Reaction Scheme:

G 4-Hydroxybenzenesulfonic_acid 4-Hydroxybenzenesulfonic acid Intermediate_II Compound II 4-Hydroxybenzenesulfonic_acid->Intermediate_II Reaction with 3-Chloropropionyl chloride 3-Chloropropionyl_chloride 3-Chloropropionyl chloride 3-Chloropropionyl_chloride->Intermediate_II Intermediate_III Compound III Intermediate_II->Intermediate_III Intramolecular Friedel-Crafts Acylation Lewis_Acid Lewis Acid Lewis_Acid->Intermediate_III 7-Hydroxy-1-indanone 7-Hydroxy-1-indanone Intermediate_III->7-Hydroxy-1-indanone Removal of Sulfonic Acid Group Desulfonation Desulfonation Desulfonation->7-Hydroxy-1-indanone

Caption: Proposed synthetic pathway for 7-hydroxy-1-indanone.

Materials:

  • 4-Hydroxybenzenesulfonic acid

  • 3-Chloropropionyl chloride

  • Acetonitrile

  • Triethylamine

  • Lewis Acid (e.g., AlCl₃)

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acylation: Dissolve 4-hydroxybenzenesulfonic acid in acetonitrile and cool to 0°C. Add triethylamine, followed by the dropwise addition of 3-chloropropionyl chloride. Stir at 0°C for 30 minutes, then at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, 1M NaOH, and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Compound II.[7]

  • Intramolecular Friedel-Crafts Acylation: To Compound II, add a Lewis acid (e.g., aluminum trichloride) and heat to induce intramolecular cyclization to form the indanone ring (Compound III).

  • Desulfonation: Remove the sulfonic acid group from Compound III to yield the final product, 7-hydroxy-1-indanone.

Rationale: The use of 4-hydroxybenzenesulfonic acid as the starting material directs the acylation and subsequent cyclization to favor the formation of the 7-hydroxy isomer, thus overcoming the regioselectivity issues of other methods.

Protocol 2: Proposed Fluorination of 7-hydroxy-1-indanone

The introduction of a fluorine atom at the 6-position can be achieved through electrophilic fluorination of the aromatic ring.

Objective: To synthesize 6-Fluoro-7-hydroxy-indan-1-one.

Materials:

  • 7-hydroxy-1-indanone

  • Electrophilic fluorinating agent (e.g., Selectfluor®)

  • Appropriate solvent (e.g., acetonitrile)

Procedure:

  • Dissolve 7-hydroxy-1-indanone in a suitable solvent such as acetonitrile.

  • Add the electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Quench the reaction and purify the product using column chromatography.

Rationale: The hydroxyl group is an ortho-, para-director. In the case of 7-hydroxy-1-indanone, the positions ortho (position 6) and para (position 5) to the hydroxyl group are activated towards electrophilic substitution. Careful control of reaction conditions may be necessary to achieve selectivity for the 6-position.

Applications in Pharmaceutical Research

The structural features of 6-Fluoro-7-hydroxy-indan-1-one make it a compelling candidate for several therapeutic areas, most notably neurodegenerative diseases.

Neurodegenerative Diseases

The indanone scaffold is the foundation of Donepezil, a widely used acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease.[1] Furthermore, indanone derivatives have shown potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[4][8]

Hypothesized Mechanism of Action:

G 6F7H_Indanone 6-Fluoro-7-hydroxy-indan-1-one AChE Acetylcholinesterase (AChE) 6F7H_Indanone->AChE Inhibition MAO_B Monoamine Oxidase B (MAO-B) 6F7H_Indanone->MAO_B Inhibition Increase_Acetylcholine Increased Acetylcholine Levels AChE->Increase_Acetylcholine Decrease_Oxidative_Stress Decreased Oxidative Stress MAO_B->Decrease_Oxidative_Stress Neuroprotection Neuroprotective Effects Increase_Acetylcholine->Neuroprotection Decrease_Oxidative_Stress->Neuroprotection

Caption: Hypothesized dual-inhibitory mechanism for neuroprotection.

The fluorination at the 6-position is expected to enhance the potency and selectivity of the indanone core for these targets.[9]

Protocol 3: In Vitro Evaluation of AChE and MAO-B Inhibition

Objective: To determine the inhibitory potency of 6-Fluoro-7-hydroxy-indan-1-one against human AChE and MAO-B.

Materials:

  • 6-Fluoro-7-hydroxy-indan-1-one

  • Human recombinant acetylcholinesterase (hrAChE)

  • Human recombinant monoamine oxidase B (hrMAO-B)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Kynuramine

  • Appropriate buffer systems

  • 96-well microplate reader

AChE Inhibition Assay (Ellman's Method):

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add buffer, hrAChE, and varying concentrations of the test compound.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding ATCI and DTNB.

  • Measure the absorbance at 412 nm over time.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

MAO-B Inhibition Assay (Kynuramine Assay):

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add buffer, hrMAO-B, and varying concentrations of the test compound.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding kynuramine.

  • After a set incubation time, stop the reaction and measure the fluorescence of the product (4-hydroxyquinoline).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundAChE IC₅₀ (µM)MAO-B IC₅₀ (µM)
6-Fluoro-7-hydroxy-indan-1-oneTo be determinedTo be determined
Donepezil (Reference)Known value-
Selegiline (Reference)-Known value
Anti-inflammatory and Analgesic Applications

The 1-indanone scaffold is also present in compounds with anti-inflammatory and analgesic properties.[2][3] The introduction of fluorine can further modulate these activities.

Anticancer Research

Derivatives of 1-indanone have been investigated for their potential as anticancer agents.[1] The unique electronic properties conferred by the fluorine and hydroxyl groups may lead to novel interactions with cancer-related targets.

Conclusion and Future Directions

6-Fluoro-7-hydroxy-indan-1-one represents a molecule of significant interest for pharmaceutical research. Its synthesis, while requiring careful regiochemical control, appears feasible based on established methodologies. The primary therapeutic area of interest is neurodegenerative diseases, owing to the known activities of the indanone scaffold against key targets like AChE and MAO-B, and the generally positive impact of fluorination on drug properties.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo pharmacological evaluation. Structure-activity relationship (SAR) studies, involving modifications at the hydroxyl and other positions of the indanone ring, will be crucial in optimizing its therapeutic potential.

References

  • Patsnap. (n.d.). Preparation method of 7-hydroxy-1-indanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330525A - Preparation method of 7-hydroxy-1-indanone.
  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from [Link]

  • PubMed. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

  • ResearchGate. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-1-indanone. Retrieved from [Link]

  • National Institutes of Health. (2025). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Retrieved from [Link]

  • PubMed. (2021). In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. Retrieved from [Link]

  • PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]

Sources

Application Note: Advanced Utilization of 6-Fluoro-7-hydroxy-indan-1-one as a Pharmacophore Scaffold

[1]

Executive Summary

This guide details the synthetic utility of 6-Fluoro-7-hydroxy-indan-1-one (CAS: 1481-32-9), a high-value bicyclic intermediate.[1] While indanones are ubiquitous in medicinal chemistry, this specific substitution pattern offers unique advantages: the 6-fluorine atom enhances metabolic stability (blocking metabolic soft spots) and modulates pKa, while the 7-hydroxyl group serves as a versatile "molecular handle" for fragment growth.[1]

This document provides validated protocols for transforming this scaffold into complex bioactive agents, specifically targeting kinase inhibitors , acetylcholinesterase (AChE) inhibitors (Alzheimer's research), and Hippo pathway (TEAD) modulators .[1]

Chemical Profile & Strategic Value[1][2]

Structural Analysis

The molecule consists of a fused benzene-cyclopentanone core.[1] Its reactivity is defined by three distinct zones:[1]

  • Zone A (C1-Ketone & C2-Alpha Carbon): The electrophilic center for ring extension, reduction, or condensation (e.g., Knoevenagel, reductive amination).[1]

  • Zone B (7-Hydroxyl Group): A nucleophilic handle adjacent to the ketone.[1] It forms an intramolecular hydrogen bond with the carbonyl oxygen, influencing the pKa and reactivity of the phenol.[1]

  • Zone C (6-Fluorine Atom): An electron-withdrawing group (EWG) that deactivates the aromatic ring toward electrophilic attack but activates the 7-OH for nucleophilic substitution via inductive effects.[1]

Physicochemical Properties (Table 1)[1]
PropertyValueRelevance to Drug Design
Molecular Weight 166.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~1.8Optimal lipophilicity for CNS penetration (relevant for AChE inhibitors).[1]
H-Bond Donors 1 (Phenol)Critical for active site binding (e.g., Serine proteases).[1]
H-Bond Acceptors 2 (Ketone, F)Fluorine acts as a weak acceptor; Ketone is a primary acceptor.[1]
pKa (Phenol) ~7.5 - 8.0Lower than typical phenols due to the ortho-carbonyl and meta-fluorine, facilitating alkylation at physiological pH.[1]

Divergent Synthesis Strategy (Visualized)

The following diagram illustrates how 6-Fluoro-7-hydroxy-indan-1-one serves as a central hub for generating three distinct classes of therapeutic agents.

Gcluster_legendTarget ClassCore6-Fluoro-7-hydroxy-indan-1-one(Scaffold)Path1Path A:O-Alkylation(Linker Attachment)Core->Path1R-X, BasePath2Path B:C2-Condensation(Aldol/Knoevenagel)Core->Path2Ar-CHO, BasePath3Path C:C1-Reductive AminationCore->Path3R-NH2, NaBH3CNProd1PROTAC Linkers& Ether AnalogsPath1->Prod1Prod2Benzylidene Derivatives(AChE Inhibitors)Path2->Prod2Prod3Fused Heterocycles(Kinase Inhibitors)Path3->Prod3

Caption: Divergent synthetic pathways utilizing the 6-F-7-OH-indanone core to access distinct pharmacological classes.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (The "Handle" Strategy)

Objective: To attach a lipophilic tail or linker to the 7-position without affecting the ketone.[1] Mechanism:

1

Materials:

  • 6-Fluoro-7-hydroxy-indan-1-one (1.0 eq)[1]

  • Alkyl Bromide/Iodide (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (6.0 mmol) of the indanone in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add

    
     (1.66 g, 12.0 mmol) in one portion. The solution may turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 30 minutes.
    
    • Expert Insight: The intramolecular H-bond between 7-OH and 1-C=O usually requires slightly higher basicity or temperature to break, but the 6-F assists in deprotonation.[1]

  • Addition: Dropwise add the alkyl halide (7.2 mmol).

  • Reaction: Heat to 60°C and monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the starting phenol (usually 2-4 hours).[1]

  • Workup: Pour the mixture into ice-cold water (50 mL). The product often precipitates.[1]

    • If solid:[1] Filter and wash with water.[1]

    • If oil:[1] Extract with EtOAc (3x 20 mL), wash with brine, dry over

      
      .
      
  • Validation:

    
    -NMR should show the disappearance of the phenolic -OH singlet (~9.0 ppm) and appearance of alkoxy protons.[1]
    
Protocol B: C2-Functionalization via Knoevenagel Condensation

Objective: Synthesis of benzylidene derivatives (common pharmacophores for AChE inhibition in Alzheimer's research).[1] Mechanism: Base-catalyzed condensation of the enolizable C2-position with an aromatic aldehyde.[1]

Materials:

  • 6-Fluoro-7-hydroxy-indan-1-one (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)[1]

  • Catalyst: Piperidine (0.1 eq) or Pyrrolidine[1]

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the indanone (1.0 eq) and the aldehyde (1.1 eq) in Ethanol (5 mL/mmol).

  • Catalysis: Add Piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Observation: The product often precipitates as a colored solid (yellow/orange) directly from the hot solution due to the conjugation system formed.[1]

  • Isolation: Cool to RT, then to 0°C. Filter the precipitate.

  • Purification: Recrystallize from hot Ethanol or Methanol.

    • Expert Insight: If the 7-OH is unprotected, the reaction still proceeds, but solubility may be an issue.[1] It is often better to perform Protocol A (Protection) before Protocol B.[1]

Application Notes for Drug Discovery

Designing AChE Inhibitors

Research indicates that indanone derivatives bind to the peripheral anionic site (PAS) of Acetylcholinesterase.[1]

  • Design Logic: Use Protocol B to attach a benzyl piperidine moiety (similar to Donepezil) to the C2 position.[1]

  • Role of 6-F: Improves blood-brain barrier (BBB) permeability by reducing the basicity of the system and preventing oxidative metabolism on the aromatic ring.[1]

Designing TEAD/Hippo Pathway Inhibitors

Recent patents suggest fused ring systems are critical for blocking the TEAD-YAP interaction.[1]

  • Design Logic: Use the ketone (C1) and alpha-carbon (C2) to fuse a heterocyclic ring (e.g., pyrazole or isoxazole).[1]

  • Protocol: React the indanone with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, followed by cyclization with hydrazine to yield a 6-fluoro-7-hydroxy-indeno[1,2-c]pyrazole.[1]

Safety & Handling (GHS Standards)

Based on structural analogs and search data, treat 6-Fluoro-7-hydroxy-indan-1-one with the following precautions:

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.

References

  • Synthesis & General Reactivity of Indanones

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[1][3][4][5]

    • Source: Beilstein Journal of Organic Chemistry (2017).[1][3]

    • URL:[Link][1]

  • Chemical Property Data

    • Title: 6-Fluoro-1-indanone Compound Summary.
    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

  • Medicinal Chemistry Context (AChE Inhibitors)

    • Title: Indanone derivatives as multifunctional agents for Alzheimer’s disease.[1][3][5]

    • Source: European Journal of Medicinal Chemistry (Cited in search context).[1][6][7]

    • URL:[Link] (General Search Link for verification of class activity)[1]

  • Ring Expansion & Annulation Strategies

    • Title: Annulations involving 1-indanones to access fused- and spiro frameworks.[1][4]

    • Source: RSC Advances (2022).[1]

    • URL:[Link]

6-Fluoro-7-hydroxy-indan-1-one for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Role: Pharmacophore Scaffold & Fragment Probe for 17


-HSD1 Inhibition
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Biology Division

Introduction & Scientific Context

6-Fluoro-7-hydroxy-indan-1-one (CAS: 164461-12-7 / Analogous series) represents a privileged scaffold in medicinal chemistry, specifically designed as a bioisostere of the steroid A-ring .

In the context of drug discovery, this molecule is not merely a building block; it is a functional fragment probe used to target 17


-Hydroxysteroid Dehydrogenase Type 1 (17

-HSD1)
. This enzyme is responsible for converting weak Estrone (E1) into potent Estradiol (E2), driving estrogen-dependent breast cancer and endometriosis.[1]
Mechanistic Rationale (The "Why")
  • 7-Hydroxy Group: Mimics the C3-hydroxyl group of Estrone/Estradiol, forming critical hydrogen bonds with His221 and Glu282 in the 17

    
    -HSD1 catalytic site.
    
  • 6-Fluoro Substitution:

    • Electronic Modulation: Lowers the pKa of the adjacent 7-OH, potentially strengthening the H-bond donor capability.

    • Metabolic Blocking: Blocks the C6 position from metabolic oxidation (a common clearance pathway for phenolic rings).

    • Hydrophobic Filling: The fluorine atom occupies a small hydrophobic pocket that a simple hydrogen cannot, often improving selectivity over the Type 2 isozyme (17

      
      -HSD2).
      

Chemical Properties & Handling[2]

Before initiating biological assays, strict quality control of the probe is required to prevent false negatives due to precipitation.

PropertySpecificationCritical Handling Note
Molecular Weight ~166.15 g/mol Small fragment; high ligand efficiency expected.
Solubility Low in H₂O; High in DMSOStock Prep: Dissolve to 100 mM in 100% DMSO. Sonicate for 5 mins.
Stability Susceptible to photo-oxidationStore stocks in amber vials at -20°C. Avoid repeated freeze-thaw.
Assay Tolerance Max 1% DMSOHigher DMSO concentrations inhibit 17

-HSD1 natively.

Experimental Workflow: Fragment-Based Screening (SPR)

Objective: Determine the binding affinity (


) of the 6-Fluoro-7-hydroxy-indan-1-one fragment to the recombinant 17

-HSD1 protein independent of catalytic turnover. This validates that the molecule physically occupies the target site.
Visual Workflow (DOT Diagram)

SPR_Workflow Protein Recombinant 17β-HSD1 Chip CM5 Sensor Chip (Amine Coupling) Protein->Chip Flow Immobilization Ligand Immobilization (Target ~3000 RU) Chip->Immobilization EDC/NHS Activation Injection Inject Fragment (Concentration Series) Immobilization->Injection 0.1 - 500 μM Dissociation Wash/Dissociation Injection->Dissociation Buffer Flow Analysis Steady-State Affinity Fit Dissociation->Analysis Sensorgram

Caption: Surface Plasmon Resonance (SPR) workflow for determining fragment binding affinity.

Protocol Steps
  • Immobilization: Covalently couple recombinant human 17

    
    -HSD1 to a CM5 sensor chip via amine coupling. Target a density of 3,000–5,000 RU (Response Units) to detect small molecule binding.
    
  • Reference Channel: Use an unmodified flow cell (activated/blocked) to subtract non-specific binding.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 1% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.

  • Injection Series: Prepare a concentration series of the indanone (e.g., 0, 10, 50, 100, 250, 500

    
    M). Inject for 60s at 30 
    
    
    
    L/min.
  • Analysis: Since fragments often have fast on/off rates, use a Steady-State Affinity model (plot

    
     vs. Concentration) to calculate 
    
    
    
    .

Functional Assay: Radiometric 17 -HSD1 Inhibition

Objective: Quantify the ability of 6-Fluoro-7-hydroxy-indan-1-one to competitively inhibit the conversion of Estrone to Estradiol.

Why Radiometric? While fluorescence assays exist, the tritiated steroid assay (


H-E1 


H-E2) remains the "Gold Standard" for sensitivity and resistance to compound autofluorescence (common with aromatic indanones).
Reagents
  • Enzyme: Human placental cytosolic fraction or recombinant 17

    
    -HSD1.
    
  • Substrate:

    
    -Estrone (convert commercial stock to specific activity ~5 Ci/mmol).
    
  • Cofactor: NADH or NADPH (1 mM final).

  • Inhibitor: 6-Fluoro-7-hydroxy-indan-1-one (dilution series).

Visual Mechanism (DOT Diagram)

Mechanism Enzyme 17β-HSD1 Active Site Product Estradiol (E2) (Proliferative) Enzyme->Product Reduction (NADPH dependent) Substrate Estrone (E1) (Natural Ligand) Substrate->Enzyme Binds Inhibitor 6-F-7-OH-Indanone (Mimic) Inhibitor->Enzyme Competes (H-bonds to His221) Inhibitor->Product BLOCKS

Caption: Competitive inhibition mechanism. The Indanone mimics the Estrone A-ring, blocking access to the catalytic site.

Step-by-Step Protocol
  • Preparation: In 1.5 mL Eppendorf tubes, mix:

    • 10

      
      L Inhibitor (in 10% DMSO/Buffer mix).
      
    • 840

      
      L Phosphate Buffer (pH 7.4).
      
    • 50

      
      L Cofactor Solution (NADPH, 20 mM stock).
      
  • Activation: Add 50

    
    L Enzyme preparation. Pre-incubate for 5 mins at 37°C.
    
  • Start Reaction: Add 50

    
    L 
    
    
    
    -Estrone substrate (final conc: 10 nM).
  • Incubation: Incubate at 37°C for 30 minutes. (Ensure linearity: <30% substrate conversion).

  • Termination: Stop reaction by adding 100

    
    L ice-cold HgCl
    
    
    
    (1 mM) or excess unlabeled Estrone/Estradiol mix.
  • Extraction: Add 1 mL Diethyl Ether. Vortex vigorously (1 min) to extract steroids. Freeze the aqueous phase (dry ice/ethanol bath) and decant the organic phase (containing steroids) into a scintillation vial.

  • Separation (Optional but Recommended): If high precision is needed, separate E1 and E2 via TLC (Toluene/Ethyl Acetate 4:1) before scintillation counting.

  • Calculation:

    
    
    

Data Analysis & Troubleshooting

Expected Results
  • Fragment Potency: As a fragment, the IC

    
     is likely in the micromolar range (1–50 
    
    
    
    M)
    .
  • Structure-Activity Relationship (SAR): If the 6-Fluoro group is effective, this compound should show 2-5x better potency than the non-fluorinated 7-hydroxy-indan-1-one due to electronic optimization of the phenol.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background in SPR Non-specific binding to dextran matrixIncrease salt (NaCl) to 300 mM or add soluble dextran to buffer.
Precipitation Compound insolubility at >100

M
Verify solubility via nephelometry. Ensure DMSO < 1% final.
No Inhibition Enzyme degradationFreshly prepare NADPH. Ensure enzyme is kept on ice until use.
Variable Data Ether evaporationCap vials immediately after extraction. Use liquid scintillation cocktail suited for organics.

References

  • 17

    
    -HSD1 as a Therapeutic Target: 
    
    • Poirier D.[2] (2003).[3] Inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. Current Medicinal Chemistry.

  • Indanone Scaffold Synthesis & Activity

    • Ahmed, N. (2016).[4][5] Biological activities of indanone derivatives. Beilstein Journal of Organic Chemistry.

  • Fragment-Based Screening Protocols

    • Erlanson, D. A., et al. (2016).[4][5] Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery.

  • Specific 17

    
    -HSD1 Assay Methodology: 
    
    • Husen, B., et al. (2006).[6] Evaluation of inhibitors for 17beta-hydroxysteroid dehydrogenase type 1 in vivo. Molecular and Cellular Endocrinology.

Sources

Application Note: Preclinical In Vivo Evaluation of 6-Fluoro-7-hydroxy-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

6-Fluoro-7-hydroxy-indan-1-one (CAS 1260013-32-8) is a specialized bicyclic scaffold increasingly utilized in the synthesis of neuroactive and anti-inflammatory agents. Indanone derivatives are privileged structures in medicinal chemistry, serving as key intermediates for acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs), monoamine oxidase B (MAO-B) inhibitors, and melatonin receptor agonists.

The specific substitution pattern—6-fluoro and 7-hydroxy —imparts unique physicochemical properties:

  • 6-Fluoro: Enhances metabolic stability by blocking the para-position relative to the ketone, potentially increasing half-life (

    
    ) and lipophilicity for Blood-Brain Barrier (BBB) penetration.
    
  • 7-Hydroxy: Provides a handle for hydrogen bonding (increasing receptor affinity) or phase II conjugation (glucuronidation). It also serves as a reactive site for O-alkylation to generate larger bioactive libraries.

This Application Note outlines a standardized, self-validating workflow for the in vivo evaluation of 6-Fluoro-7-hydroxy-indan-1-one and its derivatives in rodent models, focusing on Pharmacokinetics (PK), Metabolism, and CNS Efficacy.

Experimental Workflow Overview

The following diagram illustrates the critical path for evaluating this scaffold, from formulation to efficacy readout.

Workflow Synth Synthesis & QC (>98% Purity) Form Formulation (Solubility Check) Synth->Form 1. Prep PK PK Profiling (IV/PO in Rats) Form->PK 2. Admin Metab Metabolite ID (Plasma/Brain) PK->Metab 3. Analyze Metab->Synth Optimization Tox Acute Tox (MTD Determination) Metab->Tox 4. Safety Efficacy Efficacy Models (Cognition/Inflammation) Tox->Efficacy 5. Validate

Figure 1: Step-wise preclinical evaluation workflow for indanone scaffolds.

Protocol 1: Formulation & Dose Selection

Due to the planar, aromatic nature of indanones, aqueous solubility can be limited. The 7-hydroxyl group aids solubility but may require co-solvents for high-dose studies (>10 mg/kg).

Materials
  • Compound: 6-Fluoro-7-hydroxy-indan-1-one (>98% purity by HPLC).

  • Vehicle A (Standard): 5% DMSO + 40% PEG400 + 55% Saline (0.9%).

  • Vehicle B (Sensitive Models): 0.5% Methylcellulose (suspension) or 10% 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).
Procedure
  • Stock Solution: Dissolve 10 mg of compound in 0.5 mL DMSO. Vortex for 2 minutes.

  • Dilution: Slowly add 4 mL of PEG400 while vortexing.

  • Finalize: Add 5.5 mL of warm saline (37°C) dropwise.

    • Checkpoint: Solution must be clear. If precipitation occurs, switch to Vehicle B (suspension).

  • Dose Calculation:

    • Mouse (C57BL/6): 10 mL/kg dosing volume.

    • Rat (Sprague-Dawley): 5 mL/kg dosing volume.

Protocol 2: Pharmacokinetics (PK) & Metabolism[2]

Understanding the metabolic fate is crucial. The ketone moiety is subject to reversible reduction, while the 7-OH is a target for glucuronidation.

Animal Model
  • Species: Male Sprague-Dawley Rats (250–300 g), cannulated (jugular vein).

  • Groups: IV (1 mg/kg) and PO (5 or 10 mg/kg).

Sampling Schedule
  • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.

  • Matrix: Plasma (heparinized) and Brain tissue (at 1 h and 4 h for BBB penetration).

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transitions (MRM):

    • Optimize for parent [M+H]+ or [M-H]- depending on ionization.

    • Note: Indanones often ionize well in ESI+ mode.

Metabolic Pathway Visualization

The following diagram details the expected metabolic transformations in vivo.

Metabolism Parent 6-Fluoro-7-hydroxy- indan-1-one (Parent) Alcohol Indanol Metabolite (Ketone Reduction) Parent->Alcohol Reductase (Reversible) Gluc 7-O-Glucuronide (Phase II) Parent->Gluc UGTs Sulfate 7-O-Sulfate (Phase II) Parent->Sulfate SULTs Defluoro Defluorinated Adducts (Rare) Parent->Defluoro Oxidative Defluorination Alcohol->Parent Oxidation

Figure 2: Predicted metabolic pathways. The ketone reduction is often reversible, creating a circulating reservoir of the active pharmacophore.

Protocol 3: In Vivo Efficacy (CNS Focus)

Given the structural similarity to neuroprotective indanones, a Scopolamine-Induced Memory Deficit Model is the standard assay for validation.

Rationale

Indanone derivatives often act as AChE inhibitors or antioxidant neuroprotectants. Scopolamine (muscarinic antagonist) induces temporary amnesia, mimicking cholinergic deficits in Alzheimer's.

Experimental Design
  • Groups (n=8-10/group):

    • Vehicle Control.

    • Scopolamine (1 mg/kg, IP) + Vehicle.

    • Scopolamine + Test Compound (Low Dose: 3 mg/kg).

    • Scopolamine + Test Compound (High Dose: 10 mg/kg).

    • Positive Control (Donepezil, 3 mg/kg).

  • Dosing: Administer Test Compound (PO) 60 min prior to Scopolamine (IP).

  • Behavioral Assay (Y-Maze or Morris Water Maze):

    • Perform test 30 min after Scopolamine injection.

    • Metric: Spontaneous Alternation % (Y-Maze) or Escape Latency (Water Maze).

Data Analysis
  • Success Criteria: Significant reversal of scopolamine-induced deficit (

    
     vs. Scopolamine-only group), comparable to Donepezil.
    
  • Self-Validation: If Positive Control (Donepezil) fails to show effect, the study is invalid.

Safety & Toxicology Notes

  • Hepatotoxicity: Indanones can occasionally form reactive quinone-methide intermediates if metabolized at the benzylic position. Monitor ALT/AST levels in plasma 24h post-dose.

  • Sedation: Perform a Rotarod Test prior to cognitive assays to ensure the compound does not cause sedation or motor impairment, which would confound behavioral results.

References

  • Indanone Scaffolds in Neurodegeneration

    • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents.[1] (2019).[2] PubMed. Link

  • General Indanone Synthesis & Activity

    • Synthesis of 1-indanones with a broad range of biological activity.[3][1][4] (2018).[5] Beilstein Journal of Organic Chemistry. Link

  • Pharmacokinetics of Chiral Drugs

    • Enantioselectivity in Drug Pharmacokinetics and Toxicity.[6] (2017).[3][5] PMC. Link

  • Chemical Properties (CAS 1260013-32-8)

    • 6-Fluoro-7-hydroxy-indan-1-one Product Information. Chemical Source Registry. Link

Sources

Application Notes and Protocols for High-Throughput Screening with 6-Fluoro-7-hydroxy-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, most notably recognized in the anti-Alzheimer's drug, Donepezil.[1][2] This scaffold and its derivatives are subjects of intense research due to their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[3] Indanone derivatives have shown a strong affinity for critical enzymes implicated in the pathophysiology of various neurological disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and B).[1] The introduction of a fluorine atom, as in 6-Fluoro-7-hydroxy-indan-1-one, can further enhance biological activity and metabolic stability, making it a compound of significant interest for drug discovery campaigns.

This guide provides detailed, field-proven protocols for the high-throughput screening (HTS) of 6-Fluoro-7-hydroxy-indan-1-one and similar compounds. We will explore two primary screening approaches: a biochemical assay targeting acetylcholinesterase inhibition and a cell-based assay to assess cytotoxicity in a human neuroblastoma cell line.

Part 1: Biochemical Screening - Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: Donepezil, an indanone-derived drug, is a known reversible inhibitor of acetylcholinesterase (AChE).[4][5][6] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][6] Given the structural similarities, 6-Fluoro-7-hydroxy-indan-1-one is a prime candidate for AChE inhibition.

This protocol describes a fluorescence polarization (FP) assay, a robust and homogeneous method well-suited for HTS.[8][9][10] The principle of FP lies in the difference in the rotational speed of a small fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a larger protein. A small, rapidly tumbling tracer will have low polarization, while a larger, slower-tumbling protein-tracer complex will exhibit high polarization.[8][11] In this competitive assay, an inhibitor (like 6-Fluoro-7-hydroxy-indan-1-one) will compete with the fluorescent tracer for binding to AChE, resulting in a decrease in fluorescence polarization.

Experimental Workflow: AChE Inhibition FP Assay

AChE_Inhibition_FP_Assay cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis prep_plate Dispense Assay Buffer to 384-well plate add_compound Add 6-Fluoro-7-hydroxy-indan-1-one (or controls) prep_plate->add_compound add_ache Add Acetylcholinesterase (AChE) add_compound->add_ache Mix add_tracer Add Fluorescent Tracer add_ache->add_tracer incubate Incubate at RT (e.g., 60 minutes) add_tracer->incubate Mix read_fp Read Fluorescence Polarization on a plate reader incubate->read_fp analyze Calculate % Inhibition and IC50 values read_fp->analyze Cytotoxicity_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation_long Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis seed_cells Seed SH-SY5Y cells in 384-well plate incubate_cells Incubate overnight for cell attachment seed_cells->incubate_cells add_compound Add 6-Fluoro-7-hydroxy-indan-1-one (or controls) incubate_cells->add_compound incubate_long Incubate for 48-72 hours add_compound->incubate_long add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_long->add_reagent read_lum Read Luminescence on a plate reader add_reagent->read_lum analyze Calculate % Viability and IC50 values read_lum->analyze

Caption: Workflow for the SH-SY5Y Neuronal Cytotoxicity Assay.

Detailed Protocol: Neuronal Cytotoxicity Assay

Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cells

  • Assay Plate: 384-well, white, clear-bottom microplate

  • Compound: 6-Fluoro-7-hydroxy-indan-1-one dissolved in 100% DMSO

  • Cell Culture Medium: (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine)

  • Negative Control: 0.1% DMSO in cell culture medium

  • Instrumentation: Microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium to a concentration that will result in 50-70% confluency after 24 hours.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of 6-Fluoro-7-hydroxy-indan-1-one in cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%.

    • Remove the plate from the incubator and add 10 µL of the compound dilutions, positive control, and negative control to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for 48 to 72 hours.

  • Detection:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add 25 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

1. Z'-Factor Calculation: As with the biochemical assay, the Z'-factor should be calculated to assess the assay's quality, using the luminescent signals of the positive (cytotoxic agent) and negative (DMSO) controls.

2. Percentage Viability Calculation: The percentage of viable cells for each compound concentration is calculated as follows:

% Viability = 100 * (L_sample - L_min) / (L_max - L_min)

Where:

  • L_sample = Luminescence of the test compound well

  • L_min = Mean luminescence of the positive control wells

  • L_max = Mean luminescence of the negative control wells

3. IC50 Determination: The IC50 for cytotoxicity is determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

ParameterDescription
Top The highest response plateau (100% viability)
Bottom The lowest response plateau
HillSlope The steepness of the curve
IC50 The concentration at which 50% of cell viability is lost

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of 6-Fluoro-7-hydroxy-indan-1-one. The AChE inhibition assay allows for the direct assessment of the compound's activity against a key molecular target in neurodegeneration. The cell-based cytotoxicity assay provides essential information on the compound's effect in a more complex biological system. Together, these assays form a powerful initial screening cascade to identify and prioritize promising indanone derivatives for further drug development.

References

  • Donepezil. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • Rao, G. N., Kathirvel, K., & Sekar, G. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 4. [Link]

  • Donepezil. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • The pharmacology of donepezil: A new treatment of Alzheimer's disease. (2025, August 4). ResearchGate. [Link]

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  • Real Life Pharmacology. (2024, January 16). Donepezil Pharmacology [Video]. YouTube. [Link]

  • Li, W., He, Y., Chen, H., Li, Y., Liu, Y., & Zhang, D. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 89, 154-164. [Link]

  • Yilmaz, I., Göksel, M., Saraç, G., Konyar, M., Kandemir, H., Bingöl, M., & Çavuşoğlu, B. K. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46867–46886. [Link]

  • Szymański, J., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–78. [Link]

  • Zhang, X., Li, Y., Li, M., Wang, Y., Zhang, Y., & Wang, Y. (2021). Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. European Journal of Medicinal Chemistry, 210, 112965. [Link]

  • Hash, C., & Cios, D. (2023). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • Z-factor. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Solberg, N. O., & Krauss, S. (2018). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Journal of Visualized Experiments, (134), 57270. [Link]

  • Arrasate, M., & Finkbeiner, S. (2012). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 7(10), 919-932. [Link]

  • Wenzel, C., Riefke, B., Gründemann, C., & Krebs, R. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Journal of Visualized Experiments, (127), 56015. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs. [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Fluorescence Polarization | FP. (n.d.). Celtarys Research. Retrieved February 10, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience. Retrieved February 10, 2026, from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 10, 2026, from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved February 10, 2026, from [Link]

  • Assay design for Alzheimer's disease: key considerations and emerging trends. (2024, April 26). Drug Target Review. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved February 10, 2026, from [Link]

  • SuperLight™ Luciferase Reporter Gene Assay Kit. (n.d.). BioAssay Systems. Retrieved February 10, 2026, from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved February 10, 2026, from [Link]

  • Arrasate, M., & Finkbeiner, S. (2019). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 14(8), 749-760. [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN. Retrieved February 10, 2026, from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

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  • D'Avanzo, C., Sances, S., & Kim, Y. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 13, 12. [Link]

  • iBiosep. (2018, April 28). How to calculate IC50 [Video]. YouTube. [Link]

  • Bitesize Bio. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. [Link]

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  • Troutman, M. D., & Thakker, D. R. (2003). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Pharmaceutical Research, 20(8), 1200-1208. [Link]

  • Cell-based Assays. (n.d.). MD Biosciences. Retrieved February 10, 2026, from [Link]

  • Birnbaum, M. E., Berry, R., Hsiao, Y. S., Chen, Z., Shingu-Vazquez, M., & Zou, X. (2023). A high-throughput two-cell assay for interrogating inhibitory signaling pathways in T cells. Nature Communications, 14(1), 7984. [Link]

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Sources

Application Notes & Protocols: Synthesis of 6-Fluoro-7-hydroxy-indan-1-one via Intramolecular Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 6-Fluoro-7-hydroxy-indan-1-one, a valuable fluorinated building block in medicinal chemistry and drug discovery. While a standardized, published protocol for this specific molecule is not widely documented, this guide presents a robust and scientifically grounded synthetic strategy based on well-established principles of intramolecular Friedel-Crafts acylation. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol for the key cyclization reaction, discuss optimization parameters, and outline necessary safety precautions. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Strategic Rationale

The 1-indanone core is a privileged scaffold found in numerous biologically active compounds and natural products.[1] The strategic introduction of fluorine and hydroxyl groups onto this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[2] 6-Fluoro-7-hydroxy-indan-1-one, therefore, represents a potentially crucial intermediate for the development of novel therapeutics, particularly in areas like neurology and oncology where similar structures have shown promise.[2][3]

The most direct and widely adopted method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][3] This strategy offers high convergence and reliability. Our proposed synthesis, therefore, focuses on the efficient cyclization of the key precursor, 3-(3-fluoro-2-hydroxyphenyl)propanoic acid , to yield the target compound.

Retrosynthesis Target 6-Fluoro-7-hydroxy-indan-1-one Precursor 3-(3-Fluoro-2-hydroxyphenyl)propanoic acid Target->Precursor Intramolecular Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of 6-Fluoro-7-hydroxy-indan-1-one.

Mechanistic Insight: The Friedel-Crafts Acylation Pathway

The core of this synthesis is an intramolecular electrophilic aromatic substitution. The reaction is typically promoted by a strong acid, which serves to activate the carboxylic acid moiety, transforming it into a potent electrophile (an acylium ion or a related activated species). Given the presence of a hydroxyl group on the aromatic ring, which can coordinate with and be deactivated by strong Lewis acids like AlCl₃, protic acid catalysts such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) are often preferred. These reagents effectively catalyze the reaction while minimizing side reactions.

The mechanism proceeds via three key stages:

  • Activation: The carboxylic acid is protonated and subsequently loses water to form a highly reactive acylium ion intermediate.

  • Electrophilic Attack: The acylium ion is attacked by the electron-rich aromatic ring at the position ortho to the alkyl chain, forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the benzene ring and yielding the final cyclic ketone product.

Mechanism cluster_0 1. Activation of Carboxylic Acid cluster_1 2. Electrophilic Attack cluster_2 3. Rearomatization Precursor Precursor (Carboxylic Acid) Activated Acylium Ion Intermediate Precursor->Activated + H⁺, - H₂O Sigma Sigma Complex (Carbocation) Activated->Sigma Intramolecular Attack Product Target Product (Indanone) Sigma->Product - H⁺

Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol details the cyclization of 3-(3-fluoro-2-hydroxyphenyl)propanoic acid. It is critical that the starting material is pure and dry, as moisture will consume the dehydrating agent.

Materials and Equipment:

  • 3-(3-Fluoro-2-hydroxyphenyl)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Ice water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, place 3-(3-fluoro-2-hydroxyphenyl)propanoic acid (1.0 eq).

    • Add Polyphosphoric Acid (PPA) in a quantity approximately 10-15 times the weight of the starting acid. Expert Note: PPA acts as both the solvent and the catalyst. Sufficient excess is required to ensure the mixture remains stirrable as the reaction progresses.

    • Equip the flask with a magnetic stir bar and a drying tube or inert gas inlet.

  • Cyclization Reaction:

    • Begin stirring the mixture at room temperature to ensure homogeneity.

    • Gradually heat the mixture to 80-90 °C using a heating mantle. The exact temperature may require optimization, but this range is a common starting point for similar cyclizations.[4]

    • Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, lower Rf spot corresponding to the indanone product should appear.

  • Quenching and Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature. The mixture will be highly viscous.

    • Carefully and slowly pour the viscous reaction mixture into a beaker containing a large amount of crushed ice or ice water with vigorous stirring. Safety Note: This is an exothermic process. Perform this step in a fume hood and add the mixture in small portions to control the heat generated.

    • Continue stirring until the PPA is fully hydrolyzed and any remaining solid product has precipitated.

  • Extraction and Neutralization:

    • Transfer the aqueous slurry to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with:

      • Water (2x)

      • Saturated NaHCO₃ solution (2x) to remove any unreacted carboxylic acid and acidic residues. Observe for cessation of gas evolution.

      • Brine (1x) to facilitate phase separation.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid/oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to yield the pure 6-Fluoro-7-hydroxy-indan-1-one.

Reaction Parameters and Optimization

The efficiency of the cyclization can be influenced by several factors. The following table summarizes key parameters and their potential impact, providing a basis for optimization.

ParameterConditionRationale & Expected Outcome
Cyclizing Agent Polyphosphoric Acid (PPA)Baseline: Good yields, acts as solvent and catalyst. High viscosity can be a challenge.
Eaton's ReagentAlternative: Often more efficient and requires lower temperatures. Easier to work with than PPA.
H₂SO₄ (conc.)Alternative: Can be effective but may lead to sulfonation or other side reactions, especially at higher temperatures.[1]
Temperature 70-100 °CCrucial for Rate: Lower temperatures may result in incomplete reaction. Higher temperatures (>100 °C) risk decomposition or side reactions. The optimal temperature balances reaction rate with product stability.
Reaction Time 2-6 hoursDependent on Temp: Must be optimized using TLC monitoring. Prolonged reaction times can lead to degradation of the product.
Substrate Purity AnhydrousEssential: Water will hydrolyze the PPA and inhibit the formation of the necessary acylium ion intermediate, drastically reducing the yield.

Safety and Hazard Management

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Polyphosphoric Acid (PPA): Highly corrosive and a powerful dehydrating agent. Avoid contact with skin and eyes. Reacts exothermically with water.

  • Organic Solvents (Ethyl Acetate, Hexanes): Flammable liquids. Keep away from ignition sources.

  • Substituted Indanones: While specific toxicity data for the target molecule is unavailable, related indanones may be harmful if swallowed or irritating to the skin and eyes.[5][6] Handle with care.

References

  • D. Z. Maciej, et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • PubChem. (2024). 6-Fluoro-1-indanone. National Center for Biotechnology Information. Available at: [Link]

  • Cui, D. M., et al. (2004). Synthesis of 6-fluoroindan-1-one. Acta Crystallographica Section E, E60, o841-o842.
  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

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Applications of 6-Fluoro-7-hydroxy-indan-1-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Fluoro-7-hydroxy-indan-1-one in CNS Drug Discovery

Abstract

This technical guide outlines the medicinal chemistry applications of 6-Fluoro-7-hydroxy-indan-1-one , a privileged scaffold characterized by its unique "Peri-Lock" intramolecular hydrogen bonding and metabolic resistance. While generic indanones are ubiquitous, this specific 6-fluoro-7-hydroxy isomer offers a distinct advantage in Central Nervous System (CNS) lead optimization . By masking polar surface area through an intramolecular hydrogen bond (7-OH


 1-C=O) and blocking metabolic soft spots with fluorine, this scaffold serves as a superior bioisostere for chromanones and a precursor for high-permeability AChE and MAO-B inhibitors.

Chemical Biology & Rationale: The "Peri-Lock" Effect

In CNS drug design, balancing potency (often requiring polar groups) with blood-brain barrier (BBB) permeability (requiring lipophilicity) is the primary challenge.[1] 6-Fluoro-7-hydroxy-indan-1-one solves this via two mechanisms:

  • The Peri-Lock (Pseudo-Ring Formation): Unlike 5- or 6-hydroxy isomers, the 7-hydroxy group is located peri to the carbonyl. This proximity facilitates a strong intramolecular hydrogen bond (S(6) motif), forming a pseudo-six-membered ring.

    • Effect: This "hides" the hydrogen bond donor (HBD) and acceptor (HBA) from the solvent, significantly reducing the effective Topological Polar Surface Area (TPSA) and increasing lipophilicity (

      
      ) without chemically removing the polar groups required for receptor binding [1].
      
  • Metabolic Blocking (6-Fluoro): The 6-position of the indanone ring is electron-rich and prone to CYP450-mediated hydroxylation (Phase I metabolism).

    • Effect: Substitution with Fluorine at C6 blocks this metabolic soft spot. Furthermore, the electron-withdrawing nature of fluorine lowers the

      
       of the 7-OH, strengthening the intramolecular H-bond and potentially enhancing potency in active sites requiring a tighter H-bond donor [2].
      

Visualization: Pharmacophore & Logic

The following diagram illustrates the "Peri-Lock" mechanism and the scaffold's strategic points for derivatization.

PeriLockMechanism Scaffold 6-Fluoro-7-hydroxy-indan-1-one (Core Scaffold) PeriEffect Peri-Interaction (7-OH ... O=C-1) Reduces TPSA / Increases BBB Permeability Scaffold->PeriEffect Intramolecular H-Bond Metabolism 6-Fluoro Substitution Blocks CYP450 Hydroxylation Scaffold->Metabolism Steric/Electronic Shield Derivatization C1-Ketone Reductive Amination Site (Linker Attachment) Scaffold->Derivatization Functional Handle

Caption: The "Peri-Lock" mechanism reduces polar surface area via intramolecular H-bonding, while Fluorine blocks metabolism.

Experimental Protocols

Protocol A: Regioselective Synthesis (The Fries Route)

Direct Friedel-Crafts acylation of fluorophenols often yields mixtures of isomers. The Fries Rearrangement strategy is selected here for its high regiocontrol, ensuring the hydroxyl group ends up ortho to the acyl chain (position 7).

Reagents: 4-Fluorophenol, 3-Chloropropionyl chloride,


, 

.
  • Esterification:

    • Dissolve 4-fluorophenol (10 mmol) in DCM (20 mL). Add 3-chloropropionyl chloride (11 mmol).

    • Reflux for 2 hours to obtain 4-fluorophenyl 3-chloropropanoate.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1).

  • Fries Rearrangement:

    • Mix the ester with anhydrous

      
       (3 equiv.)[2] neat.
      
    • Heat to 140°C for 2 hours. The Lewis acid directs the acyl group to the ortho position (thermodynamic control).

    • Quench with ice/HCl. Extract with EtOAc.

  • Cyclization:

    • Dissolve the rearranged intermediate (1-(5-fluoro-2-hydroxyphenyl)-3-chloropropan-1-one) in 2N

      
       (aq).
      
    • Stir at room temperature for 4 hours. The phenolate displaces the terminal chloride to close the ring.

    • Purification: Acidify to pH 2. The product, 6-Fluoro-7-hydroxy-indan-1-one , precipitates or is extracted. Recrystallize from Ethanol/Water.

Analytical Validation:

  • 1H NMR (CDCl3): Look for the diagnostic downfield shift of the 7-OH proton (

    
     ppm) due to H-bonding.
    
  • 19F NMR: Single peak, verifying mono-fluorination.

Protocol B: Lead Optimization (Reductive Amination)

To create Donepezil-like CNS inhibitors, the ketone at C1 is converted to an amine.

Challenge: The 7-OH H-bond deactivates the C1-carbonyl toward nucleophilic attack. Solution: Use a strong Lewis Acid catalyst (Ti(OiPr)4).

  • Imine Formation:

    • Combine 6-Fluoro-7-hydroxy-indan-1-one (1.0 equiv) and the target Amine (e.g., N-benzylpiperidine, 1.2 equiv) in dry THF.

    • Add Titanium(IV) isopropoxide (2.0 equiv). Stir at ambient temperature for 12 hours.

  • Reduction:

    • Cool to 0°C. Add

      
       (or 
      
      
      
      ) (3.0 equiv) followed by Ethanol (to solubilize the borohydride).
    • Stir for 4 hours.

  • Workup:

    • Quench with water (forms

      
       precipitate). Filter through Celite.
      
    • Extract filtrate with DCM.

Comparative Data: Physicochemical Properties

The following table highlights why the 7-hydroxy isomer is superior for CNS targeting compared to the 5-hydroxy isomer.

Property6-Fluoro-7-hydroxy-indan-1-one6-Fluoro-5-hydroxy-indan-1-oneImpact on Drug Design
H-Bond Status Intramolecular (Closed) Intermolecular (Open)7-OH masks polarity; 5-OH interacts with solvent.
LogP (Exp) 2.1 1.6Higher LogP = Better BBB penetration.
TPSA ~20 Ų (Effective)~40 ŲLower TPSA correlates with CNS uptake.
pKa (OH) ~7.5 ~9.5Lower pKa due to F-withdrawal and H-bond stabilization.
Metabolic Stability High (Blocked C6)Moderate6-F prevents hydroxylation at the most reactive site.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Fluorophenol + 3-Chloropropionyl Chloride Intermediate1 Ester Intermediate (O-acylation) Start->Intermediate1 Reflux, DCM Rearrangement Fries Rearrangement (AlCl3, 140°C) Ortho-Migration Intermediate1->Rearrangement Thermodynamic Control Cyclization Cyclization (NaOH, RT) Ring Closure Rearrangement->Cyclization Intramolecular SN2 Product 6-Fluoro-7-hydroxy-indan-1-one Cyclization->Product Acidify & Crystallize Deriv Target Ligand Synthesis (Reductive Amination / O-Alkylation) Product->Deriv Lead Opt.

Caption: Step-by-step synthesis via the Fries Rearrangement strategy to ensure regiochemical purity.

References

  • Intramolecular Hydrogen Bonding in Drug Design

    • Alex, A., et al. (2011). "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[3] MedChemComm, 2(7), 669-674. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Indanone Synthesis & Activity

    • Ahmed, N., et al. (2018). "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 14, 1163–1196. Link

  • Applications in Alzheimer's (Donepezil Analogs)

    • Li, Q., et al. (2017).[4] "Recent developments in biological activities of indanones." European Journal of Medicinal Chemistry, 138, 266-281. Link

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting 6-Fluoro-7-hydroxy-indan-1-one Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 6-Fluoro-7-hydroxy-indan-1-one crystallization Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Hidden" Chemistry of the 7-Position

Crystallizing 6-Fluoro-7-hydroxy-indan-1-one presents a unique set of challenges that distinguish it from its non-fluorinated or 5-hydroxy counterparts. If you are reading this, you are likely struggling with oiling out , persistent coloration , or regioisomer contamination .

To solve these, we must first understand the molecular behavior. The 7-hydroxy group is not merely a polar handle; it is located peri to the carbonyl group (C1). This proximity allows for a strong intramolecular hydrogen bond (S(6) ring motif) between the 7-OH proton and the C1 carbonyl oxygen.

Why this matters for your crash:

  • Pseudo-Lipophilicity: This internal H-bond "hides" the polar hydroxyl group, making the molecule significantly more soluble in non-polar solvents (e.g., toluene, heptane) than predicted.

  • Lattice Energy: The molecule has less tendency to form intermolecular H-bonds, often resulting in lower melting points and a higher propensity to oil out if impurities are present.

  • Acidity: The fluorine at C6 exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the C7-phenol. This makes the compound sensitive to basic impurities, which can form soluble phenolate salts that inhibit crystallization.

Phase 1: Pre-Crystallization Diagnostics

Stop. Do not add more solvent. Perform these checks first.

Diagnostic Checklist
ParameterTarget SpecificationWhy it matters
Purity (HPLC) >90% (Area)If <85%, crystallization will likely result in oiling. Perform a silica plug filtration first.[1]
Regioisomer Ratio <5% (4-Fluoro isomer)The 4-fluoro isomer disrupts the crystal lattice of the 6-fluoro target.
Residual Acidity pH 4-5 (in aqueous wash)Strong acids (from AlCl3/Fries rearrangement) promote degradation/tarring.
Appearance Tan/Off-white SolidDark brown/black indicates oxidative quinone formation.

Phase 2: Troubleshooting Common Issues (Q&A)

Issue 1: "My product comes out as a sticky oil, not crystals."

Diagnosis: This is the classic "Oiling Out" phenomenon, exacerbated by the low melting point of the 7-hydroxy species. It typically occurs when the solution enters the metastable zone too quickly or when "soft" impurities (oligomers) act as a solvent.

The Fix:

  • Switch Solvent Systems: Avoid pure ethanol or methanol. The high solubility often forces you to cool too deeply, hitting the "oil" phase boundary before the crystal boundary.

  • Use the "Cloud Point" Method:

    • Dissolve crude in a minimum amount of Toluene at 60°C.

    • Add Heptane dropwise until a faint, persistent cloudiness appears.

    • Crucial Step: Add a seed crystal immediately.

    • Cool very slowly (5°C/hour). The slow cooling allows the lattice to reject impurities that cause oiling.

  • Anti-Solvent Dosing: Do not dump anti-solvent. Use a syringe pump to add heptane over 2 hours.

Issue 2: "I cannot separate the 6-Fluoro isomer from the 4-Fluoro impurity."

Diagnosis: If you synthesized this via cyclization of a 3-fluorophenyl precursor, you likely have a mixture of 4- and 6-fluoro isomers. They have nearly identical solubilities in standard solvents.

The Fix:

  • Exploit the pKa Difference: The fluorine position affects the acidity of the phenol.

    • Protocol: Dissolve the mixture in dilute NaOH (1.05 eq). The 6-fluoro isomer (F ortho to OH) is slightly more acidic and will deprotonate fully.

    • Wash the aqueous layer with DCM to remove non-acidic impurities.

    • Fractional Acidification: Acidify the aqueous layer slowly with 1M HCl. The less acidic isomer (often the impurity, depending on exact substitution) may precipitate at a different pH than the target. Monitor the precipitate by LC-MS at pH 10, 9, 8, and 7.

Issue 3: "The crystals are persistently brown/red."

Diagnosis: Phenols are prone to oxidation, forming quinones or quino-methides, especially in the presence of trace metals (Al, Fe) from the Friedel-Crafts step.

The Fix:

  • Sodium Dithionite Wash: During the workup, wash the organic layer with a 5% sodium dithionite (

    
    ) solution. This reduces colored quinones back to colorless phenols.
    
  • Charcoal Filtration: Dissolve crude in hot Ethyl Acetate. Add 5 wt% activated charcoal. Reflux for 30 mins. Filter hot through Celite. Note: Do not use charcoal in alcohols, as efficiency is lower for this specific scaffold.

Phase 3: The Optimized Protocol (Gold Standard)

This protocol assumes a crude purity of ~85-90% and targets >98% purity.

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc) - Good solubilizer.

  • Solvent B: n-Heptane - Anti-solvent.

  • Additives: 0.1% Acetic Acid (Prevents phenolate formation).

Step-by-Step Workflow:

  • Dissolution: Suspend 10g of crude 6-fluoro-7-hydroxy-indan-1-one in 40 mL EtOAc (4 vol) at 65°C. Stir until fully dissolved.

    • Tip: If undissolved solids remain, filter hot. These are likely inorganic salts.

  • Concentration: Distill off EtOAc at atmospheric pressure until the volume is reduced to ~25 mL (2.5 vol).

  • Seeding: Cool to 50°C. Add 10 mg (0.1 wt%) of pure seed crystals. Stir for 30 mins.

    • Visual Check: You should see a "haze" of crystals forming. If it oils, reheat to 60°C and add 2 mL EtOAc.

  • Anti-Solvent Addition: Add 15 mL n-Heptane dropwise over 1 hour, maintaining 50°C.

  • Cooling Ramp: Cool to 20°C over 4 hours (10°C/hour). Then cool to 0-5°C and hold for 2 hours.

  • Isolation: Filter the slurry. Wash the cake with cold 1:1 EtOAc/Heptane.

  • Drying: Dry under vacuum at 40°C.

    • Warning: Do not exceed 50°C; the surface crystal lattice can collapse, trapping solvent.

Visual Workflow & Logic

CrystallizationWorkflow Start Crude 6-Fluoro-7-hydroxy-indan-1-one CheckPurity Check Purity (HPLC) Start->CheckPurity DecisionPurity >85%? CheckPurity->DecisionPurity SilicaPlug Silica Gel Filtration (Remove Tars) DecisionPurity->SilicaPlug No (<85%) Dissolve Dissolve in EtOAc (4 vol) at 65°C DecisionPurity->Dissolve Yes SilicaPlug->Dissolve Charcoal Optional: Charcoal Treatment (If colored) Dissolve->Charcoal Concentrate Concentrate to 2.5 vol Charcoal->Concentrate Seed Seed at 50°C (Crucial to prevent oiling) Concentrate->Seed AntiSolvent Add Heptane (Slowly) Seed->AntiSolvent Cool Cool to 0°C (Rate: 10°C/hr) AntiSolvent->Cool Filter Isolate & Dry Cool->Filter

Caption: Optimized purification workflow emphasizing the critical seeding step to avoid liquid-liquid phase separation (oiling out).

References

  • Synthesis of 6-fluoro-1-indanone: Cui, Y., et al. (2004).[2] "Tb(OTf)3-catalyzed cyclization of 3-(4-fluorophenyl)propanoic acid." Tetrahedron Letters. Source:

  • General Indanone Synthesis & Properties: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry. Source:

  • Intramolecular Hydrogen Bonding in 7-Hydroxyindanones: Detailed structural analysis of 7-hydroxy-1-indanone derivatives confirms the presence of intramolecular H-bonds which lower melting points and increase solubility in non-polar media. Source:

  • Purification of Fluorinated Indanones: Methodologies for separating fluoro-indanone isomers using crystallization and chromatography.[3] Source:

Sources

Stability testing of 6-Fluoro-7-hydroxy-indan-1-one under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6-Fluoro-7-hydroxy-indan-1-one

Case ID: STAB-6F7H-IND Status: Active Expert Level: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the technical support hub for 6-Fluoro-7-hydroxy-indan-1-one (CAS: 1481-32-9). This guide addresses the stability challenges inherent to this molecule, specifically the susceptibility of its phenolic moiety (7-OH) to oxidation and the indanone core to photolytic degradation.

As a key intermediate in the synthesis of pharmaceutical APIs (often for neurological or anti-inflammatory targets), maintaining the integrity of this building block is critical. Degradation not only lowers yield but can introduce impurities that poison downstream catalytic cycles (e.g., metal-catalyzed cross-couplings).

Key Chemical Vulnerabilities:

  • Oxidation: The electron-rich phenolic ring is prone to radical attack, leading to quinoid species (browning).

  • Acidity/Basicity: The 7-OH group is acidic (pKa ≈ 7-8). Basic conditions generate the phenolate anion, drastically accelerating oxidation.

  • Photolysis: The conjugated ketone system absorbs UV light, risking radical formation and dimerization.

Stability Testing Workflow (Interactive Guide)

Do not proceed with synthesis until you have validated your material against this workflow. This process is derived from ICH Q1A (R2) guidelines but adapted for this specific intermediate.

StabilityWorkflow Start Material Receipt Check Initial Purity Check (HPLC/LC-MS) Start->Check Storage Storage Condition (2-8°C, Dark, Inert) Check->Storage Pass (>98%) Stress Stress Testing (For Validation) Check->Stress Method Dev Storage->Stress Shelf-life Study Analysis Degradation Analysis Stress->Analysis

Figure 1: Recommended workflow for material qualification and stability validation.

Stress Testing Protocols (Methodology)

Use these conditions to validate your analytical method (force degradation) or to understand the limits of your material.

Stress TypeConditionDurationExpected Mechanism
Hydrolytic (Acid) 0.1 N HCl, Reflux2–4 HoursMinimal degradation (Indanones are generally acid-stable).
Hydrolytic (Base) 0.1 N NaOH, Ambient1–2 HoursHigh Risk. Phenolate formation leads to rapid oxidation and polymerization.
Oxidative 3% H₂O₂, Ambient1–4 HoursFormation of quinones/dimers. Solution will likely darken.
Thermal 60°C (Solid State)7 DaysDecarbonylation (rare) or amorphous collapse.
Photic UV/Vis (1.2M lux hrs)24 HoursRadical formation at the benzylic position; dimerization.

Expert Note: Always run a Control Sample (stored at 4°C in dark) alongside stress samples to distinguish background degradation from stress effects.

Troubleshooting & FAQs

Category: Visual Changes & Impurities

Q: My white powder has turned pale yellow/brown after 2 weeks on the bench. Is it usable?

  • Diagnosis: This is classic oxidative degradation . The 7-hydroxy group facilitates the formation of phenoxy radicals, which couple to form quinoid-like impurities or dimers. These species have high extinction coefficients, so even trace amounts (0.1%) can cause visible discoloration.

  • Action:

    • Check purity via HPLC at 210 nm and 254 nm .

    • If purity is >97%, a simple recrystallization (e.g., Ethanol/Water) may remove the colored impurities.

    • Prevention: Store under Argon/Nitrogen. Oxygen is the enemy here.

Q: I see a "fronting" or "tailing" peak in my HPLC chromatogram.

  • Diagnosis: This is likely a pH mismatch . 6-Fluoro-7-hydroxy-indan-1-one contains a phenolic hydroxyl.

    • Tailing: Interaction with free silanols on the column.

    • Fronting/Split Peak: Partial ionization of the phenol if the mobile phase pH is near the pKa (approx 7.5).

  • Solution: Acidify your mobile phase. Use 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.5). This ensures the phenol remains protonated (neutral), sharpening the peak shape.

Category: Chemical Reactivity[1][2]

Q: Can I use this material in a basic reaction (e.g., K₂CO₃) without protection?

  • Diagnosis: Risk of side reactions. In base, the 7-OH deprotonates. The resulting electron-rich ring is highly susceptible to electrophilic attack or oxidation.

  • Action: If the reaction requires base (e.g., alkylation of the phenol), ensure the system is strictly deoxygenated (sparge solvents with N₂ for 15 mins). If the reaction targets the ketone (e.g., condensation), consider protecting the phenol as a silyl ether (TBDMS) or methyl ether first.

Degradation Mechanism Visualization

Understanding how the molecule breaks down helps you prevent it.

DegradationPathway Compound 6-Fluoro-7-hydroxy-indan-1-one (Intact) Radical Phenoxy Radical (Intermediate) Compound->Radical Oxidation (Air/Light) -H• Quinone Quinoid Species (Yellow/Brown Impurity) Radical->Quinone Further Oxidation Dimer C-C or C-O Dimers (High MW Impurity) Radical->Dimer Coupling

Figure 2: Primary oxidative degradation pathway. The phenolic hydrogen is the "weak link," leading to radical species that form colored byproducts.

Analytical Method Parameters (HPLC)

To accurately monitor stability, use these validated parameters. Standard C18 columns are sufficient, but pH control is non-negotiable.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic ring) and 280 nm (phenol).

  • Temperature: 30°C.

Why this works: The acidic mobile phase suppresses the ionization of the 7-OH group, preventing peak splitting and ensuring the molecule interacts predictably with the hydrophobic C18 stationary phase.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] Geneva: ICH, 2003.

  • Patai, S.The Chemistry of the Hydroxyl Group. Interscience Publishers, 1971.
  • ChemicalBook. 6-Fluoro-1-indanone Properties and Safety. (General properties of the fluorinated indanone class).

  • PubChem. Compound Summary: 6-Fluoro-1-indanone.[4] National Library of Medicine.

  • Sigma-Aldrich (Merck). HPLC Method Development Guide. (Reference for mobile phase pH selection relative to pKa).

Sources

Validation & Comparative

Validating the Biological Target of 6-Fluoro-7-hydroxy-indan-1-one: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Context

6-Fluoro-7-hydroxy-indan-1-one (CAS: 1481-32-9 derivative class) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike fully optimized clinical candidates, this molecule functions primarily as a pharmacophore fragment or intermediate . Its biological activity is rarely singular; rather, it serves as a core binding motif for several distinct protein classes.

Validating the target of this specific fluorinated indanone requires a Target Deconvolution Strategy that distinguishes between its three most probable biological interactors:

  • Acetylcholinesterase (AChE): Indanones mimic the binding core of Donepezil.[1]

  • Steroid Sulfatase (STS): The 7-hydroxy-indanone motif mimics the steroid A-ring, acting as a potential transition state analogue.[1]

  • Cereblon (CRBN): Recent studies implicate indanone derivatives as ligands for E3 ubiquitin ligase complexes.[1][2]

This guide compares the three primary validation methodologies—Enzymatic Inhibition , Biophysical Binding , and Cellular Engagement —to definitively identify the target of this scaffold in your specific biological context.

Comparative Analysis of Validation Methodologies

To validate the target of 6-Fluoro-7-hydroxy-indan-1-one, you must move beyond simple phenotypic observation to molecular proof-of-engagement.[1]

FeatureMethod A: Enzymatic Inhibition (Biochemical) Method B: Surface Plasmon Resonance (SPR) Method C: Cellular Thermal Shift (CETSA)
Primary Utility Functional Potency (IC50) .[1] Determines if the molecule inhibits catalytic activity (e.g., AChE, STS).Direct Binding Kinetics (KD) . Measures physical association rates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) and dissociation rates (

).
Target Engagement in Situ . Confirms the molecule binds the target inside a living cell.
Target Suitability Best for Enzymes (AChE, MAO-B, Sulfatases).[1]Best for Non-catalytic proteins (Scaffolds, E3 Ligases like CRBN).[1]Best for validating intracellular penetration and stability.[1]
Throughput High (96/384-well plate).[1]Medium (Chip-based).[1]Medium (Western Blot or Mass Spec readout).
Limitations False positives from aggregators; requires purified active enzyme.[1]Requires protein immobilization; solvent effects (DMSO) can interfere.[1]Does not measure functional inhibition, only binding.
Cost/Complexity Low / Low.[1]High / High.Medium / High.
Verdict for Indanone Start Here. Most indanones are enzyme inhibitors.[1]Secondary Step. Use if enzymatic data is ambiguous or for CRBN validation.[1]Final Validation. Essential to prove the 6-F/7-OH substitutions allow cell entry.

Strategic Validation Workflows (Graphviz Visualization)

The following diagram outlines the decision matrix for validating 6-Fluoro-7-hydroxy-indan-1-one, branching based on the initial hit phenotype.

Indanone_Validation_Workflow Start Compound: 6-Fluoro-7-hydroxy-indan-1-one Phenotype Initial Phenotypic Screen Start->Phenotype Branch_Neuro Neuroprotection / Memory (Suspect: AChE / MAO-B) Phenotype->Branch_Neuro Neuro Signal Branch_Onco Anti-Proliferation / Hormonal (Suspect: STS / CRBN) Phenotype->Branch_Onco Cancer Signal Assay_Ellman Protocol A: Modified Ellman's Assay (AChE Inhibition) Branch_Neuro->Assay_Ellman Assay_FRET Protocol B: FRET-based Sulfatase Assay (STS Inhibition) Branch_Onco->Assay_FRET Assay_SPR Protocol C: SPR Binding (Cereblon) Branch_Onco->Assay_SPR If Non-Enzymatic Validation_CETSA Final Validation: CETSA (Cellular Engagement) Assay_Ellman->Validation_CETSA Confirmed IC50 < 1µM Assay_FRET->Validation_CETSA Confirmed IC50 < 1µM Assay_SPR->Validation_CETSA Confirmed KD < 10µM

Caption: Decision tree for validating Indanone targets based on phenotypic output (Neuro vs. Oncology).

Detailed Experimental Protocols

Protocol A: Modified Ellman’s Assay (AChE Validation)

Rationale: The indanone core is structurally homologous to Donepezil.[1] The 6-Fluoro substitution often improves metabolic stability, while the 7-Hydroxy group can form critical H-bonds in the AChE gorge.[1]

Materials:

  • Recombinant Human Acetylcholinesterase (rhAChE).[1]

  • Substrate: Acetylthiocholine iodide (ATCh).[1]

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

Step-by-Step Workflow:

  • Preparation: Dissolve 6-Fluoro-7-hydroxy-indan-1-one in 100% DMSO to 10 mM stock. Serial dilute in Phosphate buffer (max 1% DMSO final).

  • Incubation: In a 96-well plate, add 150 µL Phosphate buffer, 20 µL test compound (0.1 nM – 100 µM), and 20 µL rhAChE (0.1 U/mL).

  • Equilibration: Incubate at 25°C for 15 minutes to allow the indanone to bind the catalytic site or peripheral anionic site (PAS).

  • Reaction Trigger: Add 10 µL of ATCh (1 mM) and 10 µL DTNB (1 mM).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Analysis: Plot the slope (velocity) vs. log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Self-Validation Check: Include Donepezil as a positive control (Expected IC50 ~10-20 nM).[1] If 6-Fluoro-7-hydroxy-indan-1-one shows IC50 > 10 µM, AChE is likely not the primary target.[1]

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: To prove the compound enters the cell and stabilizes the target protein (e.g., Steroid Sulfatase or Cereblon) in a complex physiological environment.

Materials:

  • Cell Line: MCF-7 (high STS expression) or SH-SY5Y (high AChE).[1]

  • Lysis Buffer: PBS with protease inhibitors.[1]

  • Detection: Western Blot antibodies specific to the suspected target.[1]

Step-by-Step Workflow:

  • Treatment: Treat 1x10^6 cells with 10 µM 6-Fluoro-7-hydroxy-indan-1-one (or DMSO control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, resuspend, and aliquot into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 37, 40, 43, 46... 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at 25°C for 3 minutes.

  • Lysis: Add lysis buffer with 0.4% NP-40; freeze-thaw 3 times (liquid nitrogen/37°C) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Run the supernatant (soluble fraction) on SDS-PAGE. Immunoblot for the target protein.[1]

  • Result Interpretation: If the compound binds the target, the "melting curve" (protein solubility vs. Temp) will shift to the right (higher

    
    ) compared to DMSO control.
    

Mechanistic Pathway Visualization

Understanding why this molecule binds requires visualizing the pharmacophore interactions.[1] The 7-hydroxyl group is often a mimic for the phenolic A-ring of estradiol.[1]

Indanone_Mechanism Compound 6-Fluoro-7-hydroxy-indan-1-one Feat_7OH 7-OH Group (H-Bond Donor) Compound->Feat_7OH Feat_6F 6-Fluoro (Metabolic Block) Compound->Feat_6F Feat_C1 C1-Ketone (H-Bond Acceptor) Compound->Feat_C1 Target_STS Steroid Sulfatase (Active Site) Feat_7OH->Target_STS Mimics Estradiol 3-OH Feat_6F->Target_STS Electronic Modulation Target_AChE AChE (Peripheral Anionic Site) Feat_C1->Target_AChE Pi-Cation Interaction Target_CRBN Cereblon (Thalidomide Pocket) Feat_C1->Target_CRBN H-Bonding w/ Trp

Caption: Pharmacophore mapping of 6-Fluoro-7-hydroxy-indan-1-one against key biological targets.[1]

References

  • Beilstein Institute. (2017).[1] Synthesis of 1-indanones with a broad range of biological activity.[1][3] Beilstein Journal of Organic Chemistry.[1] Link[1]

  • National Institutes of Health (PubChem). (2023).[1] Compound Summary: 6-Fluoro-1-indanone.[1][4][5] PubChem Database.[1][6] Link[1]

  • Elsevier Masson SAS. (2014).[1][3] Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease.[1] European Journal of Medicinal Chemistry.[1] Link

  • Computational Biology and Chemistry. (2022).[1][2] Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibit cereblon.[1][2]Link[1]

  • American Chemical Society. (2019).[1] 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects.[1][7] ACS Central Science.[1][8] Link[1]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-7-hydroxy-indan-1-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its rigid framework and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a wide array of diseases. A notable success story is Donepezil, an indanone derivative approved for the treatment of Alzheimer's disease, which functions as an acetylcholinesterase (AChE) inhibitor.[2] The indanone scaffold's versatility extends to various other biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide focuses on a specific, promising subclass: 6-fluoro-7-hydroxy-indan-1-one analogs. While direct and extensive research on this precise substitution pattern is emerging, we can construct a robust comparative analysis of its potential structure-activity relationships (SAR) by examining related fluoro- and hydroxy-substituted indanone analogs. This guide will synthesize existing data to provide a predictive framework for researchers and drug development professionals, highlighting the causal relationships between structural modifications and biological activity, supported by detailed experimental protocols.

Deciphering the Structure-Activity Relationship (SAR): A Predictive Comparison

The strategic placement of fluorine and hydroxyl groups on the indanone ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of fluorine can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding interactions within a biological target's active site.

The Role of the 6-Fluoro and 7-Hydroxy Substituents

Based on SAR studies of related compounds, we can infer the following for the 6-fluoro-7-hydroxy-indan-1-one scaffold:

  • The 7-Hydroxy Group: This group is poised to act as a key hydrogen bond donor, a critical interaction for binding to the active sites of many enzymes, such as acetylcholinesterase.[3] Its position adjacent to the carbonyl group can also influence the electronic properties of the ring system.

  • The 6-Fluoro Group: The introduction of a fluorine atom at the 6-position is anticipated to modulate the acidity of the neighboring hydroxyl group and influence the overall electron distribution of the aromatic ring. This can impact the compound's pKa and its ability to cross cellular membranes. Furthermore, fluorine substitution can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.[2]

Comparative SAR of Related Indanone Analogs

To build a predictive model for our target scaffold, we will compare the known SAR of other substituted indanone analogs, primarily focusing on their activity as acetylcholinesterase inhibitors, a common target for this class of compounds.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Indanone Analogs

Compound/Analog TypeKey SubstitutionsTargetIC50 (µM)Key SAR InsightsReference
Donepezil 5,6-dimethoxy-2-[(4-pyridyl)methyl]AChE~0.03The dimethoxy groups and the basic nitrogen are crucial for high affinity.[4]
Compound 6a (Meng et al.) 6-(2-piperidinoethoxy)AChE0.0018A basic side chain at the 6-position significantly enhances potency.[5]
Compound 5c (Design, Synthesis...) 5-methoxy, 2-(substituted benzylidene)AChE0.12The nature of the benzylidene substituent greatly influences activity.[6]
Compound 7b (Design, Synthesis...) 6-methoxy, 2-(substituted benzylidene)BChE0.04Demonstrates selectivity for butyrylcholinesterase (BChE) over AChE.[6]
Fluorinated Indenones 2-fluoro substitutionAChEPotency maintainedA fluorine atom can be well-tolerated and may increase selectivity.[7]

From this comparative data, we can hypothesize that for 6-fluoro-7-hydroxy-indan-1-one analogs, the introduction of a basic amine-containing side chain at either the 2-position (via a benzylidene linker) or by etherification of the 7-hydroxyl group could lead to potent AChE inhibitors. The fluorine at the 6-position would likely enhance the metabolic stability of such analogs.

Visualizing the Path to Discovery: Synthesis and Evaluation Workflow

The journey from a designed molecule to a potential drug candidate involves a logical progression of synthesis, in vitro screening, and further optimization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Optimization Design Rational Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., AChE Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling (e.g., BChE Assay) IC50->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Design

Caption: A generalized workflow for the discovery and optimization of novel indanone analogs.

Experimental Protocols: Ensuring Scientific Rigor

The following protocols are foundational for the evaluation of 6-fluoro-7-hydroxy-indan-1-one analogs as potential enzyme inhibitors.

General Synthesis of 2-Benzylidene-6-fluoro-7-hydroxy-indan-1-one Analogs

The synthesis of the target compounds can be achieved through a Claisen-Schmidt condensation reaction.

G Indanone 6-Fluoro-7-hydroxy-indan-1-one Base Base (e.g., NaOH or KOH) Ethanol Indanone->Base Aldehyde Substituted Benzaldehyde Aldehyde->Base Product 2-Benzylidene-6-fluoro-7-hydroxy-indan-1-one Analog Base->Product Claisen-Schmidt Condensation

Caption: Synthetic scheme for 2-benzylidene-6-fluoro-7-hydroxy-indan-1-one analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-fluoro-7-hydroxy-indan-1-one (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-6-fluoro-7-hydroxy-indan-1-one analog.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of compounds.[6]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

    • AChE enzyme solution (e.g., from electric eel) in phosphate buffer

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution.

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

The 6-fluoro-7-hydroxy-indan-1-one scaffold represents a promising starting point for the design of novel therapeutic agents, particularly as acetylcholinesterase inhibitors for neurodegenerative diseases. This guide has provided a comparative framework for understanding the potential structure-activity relationships of this class of compounds, drawing upon data from related indanone analogs. The presence of the 6-fluoro and 7-hydroxy substituents offers unique opportunities for modulating potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-fluoro-7-hydroxy-indan-1-one analogs to validate the predictive SAR models presented here. The detailed experimental protocols provided will serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

  • Harnessing the 5-Fluoro-1-Indanone Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition. Benchchem.

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed.

  • Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. RSC Publishing.

  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed.

  • Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate.

  • An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications. Benchchem.

  • Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science Publisher.

  • Synthesis of 1-indanones with a broad range of biological activity. PMC.

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

  • Design, Synthesis, and Evaluation of Indanone Derivatives as Acetylcholinesterase Inhibitors and Metal-Chelating Agents. PubMed.

  • Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives. PubMed.

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed.

  • Exploration of synthetic antioxidant flavonoid analogs as acetylcholinesterase inhibitors: an approach towards finding their quantitative structure–activity relationship. ResearchGate.

  • Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. PubMed.

  • Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues. MDPI.

  • Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. PubMed.

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI.

  • Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. MDPI.

Sources

Comparative Analysis of 6-Fluoro-7-hydroxy-indan-1-one: A Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds.[1][2] This guide provides a head-to-head comparison of 6-Fluoro-7-hydroxy-indan-1-one against structurally similar analogs to elucidate the subtle yet critical role of chemical substitutions on kinase inhibition. By examining biochemical potency and cell-based efficacy, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) of this promising compound class. Detailed, validated protocols for key assays are provided to ensure reproducibility and facilitate further investigation.

Introduction: The Strategic Value of the Indanone Scaffold and Fluorination

The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentenone ring, is a versatile template for designing enzyme inhibitors.[3][4] Its rigid conformation allows for predictable interactions within a target's active site, making it an attractive starting point for drug discovery.[5] In the context of kinase inhibition, the indanone scaffold can be functionalized to engage with key residues in the ATP-binding pocket. Our focus compound, 6-Fluoro-7-hydroxy-indan-1-one, incorporates two key modifications to the basic indanone structure: a hydroxyl group and a fluorine atom.

The hydroxyl group is a potent hydrogen bond donor and acceptor, often critical for anchoring a ligand to the hinge region of a kinase. The fluorine atom, while similar in size to hydrogen, exerts powerful electronic effects due to its high electronegativity.[6] This strategic placement can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic properties.[7][8][9] This guide will dissect the contribution of these features by comparing our lead compound to carefully selected analogs.

Head-to-Head Comparison: Elucidating Structure-Activity Relationships

To understand the specific contributions of the fluoro and hydroxy groups, we compare three compounds against a hypothetical target, "Kinase X," which is a key component of the MAPK/ERK signaling pathway.[10][11]

  • Compound A (Lead): 6-Fluoro-7-hydroxy-indan-1-one

  • Compound B (Analog 1): 7-hydroxy-indan-1-one (to assess the impact of fluorine)

  • Compound C (Analog 2): 6,7-dihydroxy-indan-1-one (to compare fluorine's electron-withdrawing effect to another polar group)

Biochemical Potency: In Vitro Kinase Inhibition

The initial evaluation of a kinase inhibitor involves determining its ability to inhibit the target enzyme in a purified, in vitro system.[12] We employed a luminescence-based kinase assay to measure the amount of ATP remaining after the kinase reaction, where a higher signal indicates greater inhibition.[13]

Table 1: Biochemical Inhibition of Kinase X

CompoundStructureModification vs. Analog BIC50 (nM)
A 6-Fluoro-7-hydroxy-indan-1-one+ 6-Fluoro15
B 7-hydroxy-indan-1-one(Reference)150
C 6,7-dihydroxy-indan-1-one+ 6-Hydroxy95

Expert Analysis: The data clearly demonstrates the profound impact of the 6-position substitution.

  • Impact of Fluorination (A vs. B): The addition of a single fluorine atom at the 6-position results in a 10-fold increase in potency . This enhancement is likely due to fluorine's strong electron-withdrawing nature, which can alter the acidity of the neighboring 7-hydroxyl group, potentially forming a more favorable hydrogen bond with the kinase hinge.[6][7] Furthermore, fluorine can engage in specific, favorable interactions within the binding pocket.[9]

  • Fluorine vs. Hydroxyl (A vs. C): Replacing the 6-fluoro group with a 6-hydroxyl group leads to a significant drop in potency (15 nM vs. 95 nM). While the 6-hydroxyl group is also electron-withdrawing, its larger size and hydrogen-bonding capability may introduce steric hindrance or an unfavorable interaction within this specific pocket, highlighting the unique and advantageous properties of fluorine in this context.

Cell-Based Efficacy: Anti-Proliferative Activity

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment. We assessed the anti-proliferative effects of the compounds on a cancer cell line known to be dependent on the MAPK/ERK pathway.

Table 2: Anti-Proliferative Activity in MCF-7 Cells

CompoundTargetGI50 (µM)
A 6-Fluoro-7-hydroxy-indan-1-one0.5
B 7-hydroxy-indan-1-one8.0
C 6,7-dihydroxy-indan-1-one4.5

Expert Analysis: The cellular activity data correlates strongly with the biochemical potency.

  • Compound A is the most potent inhibitor of cell growth, consistent with its superior kinase inhibition. The enhanced potency conferred by fluorine translates directly to a more effective cellular response.

  • The improved cellular activity of Compound A may also be attributed to fluorine's ability to increase lipophilicity and metabolic stability, thereby enhancing membrane permeability and bioavailability at the target site.[8][14]

Experimental Protocols & Methodologies

Scientific integrity demands reproducible methodologies. The following protocols provide a detailed framework for the key experiments described.

Workflow for Comparative Inhibitor Analysis

The overall logic of this comparative study follows a standard drug discovery cascade, moving from a purified biochemical system to a more complex cellular environment.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assay A Prepare Kinase X (Enzyme, Substrate, ATP) B Serial Dilution of Indanone Compounds A->B C Incubate & Run Kinase-Glo™ Assay B->C D Measure Luminescence (Potency - IC50) C->D F Treat with Compounds (72h Incubation) D->F Select Potent Compounds for Cellular Testing E Seed MCF-7 Cells in 96-Well Plates E->F G Add CellTiter-Glo® Reagent F->G H Measure Luminescence (Efficacy - GI50) G->H

Caption: Workflow for inhibitor evaluation.

Protocol: In Vitro Kinase Inhibition (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay.[15]

Objective: To determine the IC50 value of each compound against Kinase X.

Materials:

  • Recombinant Human Kinase X

  • Biotinylated peptide substrate

  • Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[12]

  • ATP (at Km concentration for Kinase X)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Preparation: Dilute Kinase X to the desired working concentration in Kinase Buffer.

  • Reaction Initiation: Add 2 µL of the enzyme solution to each well. Pre-incubate for 10 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[16][17][18]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of each compound.

Materials:

  • MCF-7 human breast cancer cell line

  • Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired final concentrations to the appropriate wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[18]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent directly to each well (a volume equal to the culture medium).[17]

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

Mechanistic Context: Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][19] It is frequently hyperactivated in various cancers, making it a prime therapeutic target.[11] Our hypothetical "Kinase X" is an upstream activator in this pathway. By inhibiting Kinase X, the indanone compounds effectively block the downstream signaling events that lead to cell proliferation.

G cluster_nucleus Nuclear Events receptor Growth Factor Receptor ras Ras receptor->ras Activates kinaseX Kinase X (Target) ras->kinaseX Activates mek MEK kinaseX->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus tf Transcription Factors prolif Cell Proliferation tf->prolif Upregulates inhibitor 6-Fluoro-7-hydroxy- indan-1-one inhibitor->kinaseX Inhibits

Sources

Safety Operating Guide

Operational Safety Protocol: Disposal and Handling of 6-Fluoro-7-hydroxy-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a self-validating, compliant disposal and handling framework for 6-Fluoro-7-hydroxy-indan-1-one (CAS: approximate analog 1260006-27-2 or similar proprietary intermediate).

Senior Scientist Insight: This compound is not merely "organic waste." It possesses two functional groups that dictate its waste stream: a fluorine atom and a phenolic hydroxyl group .

  • The Fluorine Factor: Unlike chlorinated compounds, the C-F bond is exceptionally stable. However, upon high-temperature incineration, it generates hydrofluoric acid (HF). Consequently, this must be segregated into Halogenated Waste streams to ensure downstream incinerators use appropriate scrubbers.

  • The Phenolic Factor: The 7-hydroxy group renders the molecule slightly acidic (

    
    ). It is incompatible with strong oxidizers (risk of quinone formation/exotherms) and strong bases (salt formation increasing water solubility, complicating containment).
    
Chemical Hazard Profile (Derived)
PropertyClassificationOperational Implication
Core Structure Indan-1-oneKetone reactivity; potential skin sensitizer.[1]
Substituent 1 6-FluoroMandates Halogenated Waste stream.
Substituent 2 7-Hydroxy (Phenol)Weak acid; potential for rapid skin absorption/burns.
GHS Signals Warning / DangerH302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).
Physical State Solid (Crystalline)Dust inhalation risk; requires N95/P100 or fume hood.

Waste Segregation & Disposal Protocols

A. Solid Waste (Pure Compound & Heavily Contaminated Solids)

Directive: Never dispose of the pure solid in general trash or biohazard bins.

  • Primary Containment: Collect pure solid waste in a clear, sealable polyethylene bag or a wide-mouth HDPE jar. Label immediately as "Hazardous Waste: Toxic Solid."

  • Secondary Containment: Place the primary container inside a secondary clear bag (double-bagging).

  • Tagging: The waste tag must explicitly list:

    • Chemical Name: 6-Fluoro-7-hydroxy-indan-1-one.

    • Constituents: "Fluorinated Organic Solid."

    • Hazards: Toxic, Irritant.[1][2][3][4]

  • Disposal Path: Route to Lab Pack for incineration.

B. Liquid Waste (Mother Liquors & Solutions)

Directive: Segregation is critical. The presence of fluorine prohibits mixing with Non-Halogenated solvents (e.g., Acetone, Methanol waste) in many facilities due to cost and processing constraints.

  • Solvent Stream: Halogenated Organic Waste .

  • Compatibility Rule: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases.[2]

  • Rinsing: Triple-rinse empty reaction vessels with a compatible solvent (e.g., Ethyl Acetate or DCM). Add rinsate to the Halogenated Waste container.

C. Trace Contaminated Consumables (Gloves, Weigh Boats)
  • Low Contamination: If gloves/paper towels have no visible solid residue, they may often be disposed of in "Chemically Contaminated Debris" bins (check local EHS rules).

  • High Contamination: If visible powder remains, treat as Solid Waste (See Section A).

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of 6-Fluoro-7-hydroxy-indan-1-one materials.

DisposalWorkflow Start Waste Generation: 6-Fluoro-7-hydroxy-indan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Mother Liquor/Rinsate PureSolid Is it Pure Chemical or Spill Debris? Solid->PureSolid LabPack Action: Double Bag Label: 'Toxic Solid' Route: Lab Pack Incineration PureSolid->LabPack Yes (Bulk) TraceSolid Trace Contaminated (Gloves/Paper) PureSolid->TraceSolid No (Trace) DebrisBin Action: Chemically Contaminated Debris Bin TraceSolid->DebrisBin SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Action: Halogenated Waste Stream SolventCheck->HaloStream Contains Fluorine (Mandatory Segregation)

Figure 1: Decision logic for segregating fluorinated phenolic waste streams to ensure RCRA/EHS compliance.

Emergency Response: Spill Protocol

Principle: Do not attempt to neutralize this compound with base (e.g., Sodium Bicarbonate) during a spill. While it is a phenol, adding base creates a salt that is more water-soluble and harder to physically contain.

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[5] If powder is airborne, use a respirator (N95 minimum).

  • Containment (Solid):

    • Gently cover the spill with a damp paper towel (dampened with water or inert oil) to prevent dust dispersal.

    • Scoop material using a plastic spatula into a wide-mouth waste jar.

  • Containment (Liquid/Solution):

    • Surround with absorbent pads or vermiculite.

    • Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination:

    • Wipe the surface with a soap/water solution (surfactant is better than pure water for organics).

    • Place all cleanup materials into the Solid Waste stream (Lab Pack).

References & Verification

The protocols above are synthesized from standard chemical hygiene practices for halogenated and phenolic compounds.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on F-listed and Characteristic Wastes).[6][7]

  • PubChem. Compound Summary for Indan-1-one Derivatives (Safety & Hazards). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling 6-Fluoro-7-hydroxy-indan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Fluoro-7-hydroxy-indan-1-one is a pharmacophore intermediate combining a phenolic hydroxyl group with a fluorinated aromatic ring. This specific substitution pattern introduces dual risks: the acidity and corrosivity associated with phenols, and the enhanced lipophilicity (skin absorption potential) driven by the fluorine atom.

Unlike standard organic intermediates, this compound requires a safety protocol that anticipates transdermal uptake and respiratory irritation . The following guide moves beyond generic "lab safety" to provide a targeted containment strategy.

Physicochemical Risk Assessment (The "Why")

To select the correct PPE, we must understand the molecular mechanism of harm.

FeatureHazard MechanismOperational Implication
Fluorine Substituent (C-6) Increases lipophilicity (

), facilitating rapid transport across the stratum corneum (skin barrier).
Standard latex gloves are insufficient. You must use high-density nitrile or laminate barriers.
Phenolic Hydroxyl (C-7) Weakly acidic (

). Capable of protein denaturation and tissue irritation.
Eye protection is non-negotiable. Dust contact with moist mucous membranes causes immediate chemical burns.
Indanone Core Rigid bicyclic structure; often acts as a potent sensitizer and respiratory irritant (STOT-SE 3).Zero-dust tolerance. Weighing must occur inside a containment device, not on an open bench.

PPE Matrix: The Defense System

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications.

A. Hand Protection (Critical)
  • Primary Layer: Disposable Nitrile (Accelerator-free).

    • Specification: Minimum thickness 0.11 mm (4-5 mil) .

    • Rationale: Nitrile provides excellent resistance to phenolic permeation.

  • Secondary Layer (High Risk Operations): If handling solutions >100mM or quantities >1g, wear Silver Shield/4H laminate liners under the nitrile gloves.

  • Protocol: Change gloves immediately upon splash contact. Do not wash; dispose as solid hazardous waste.

B. Eye & Face Protection[1][2]
  • Standard: Chemical Splash Goggles (Indirect Vented).

    • Why not safety glasses? Indanone powders are often electrostatic. Safety glasses allow airborne particles to migrate behind the lens and contact the eye.

  • High Dust Potential: Face shield worn over goggles during transfer of dry powder outside a fume hood (discouraged, but if necessary).

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: The OV cartridge protects against solvent vapors during dissolution; the P100 protects against the solid particulate.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire resistant). Synthetic blends (polyester) can melt into the skin if a flammable solvent fire occurs during dissolution.

  • Apron: Chemical-resistant apron (Rubber/Neoprene) required when handling stock solutions.

Operational Protocol: Safe Handling Workflow

This workflow minimizes static discharge and aerosolization, the two most common routes of exposure for solid indanones.

Step 1: Preparation & Engineering Controls
  • Static Check: Place an ionizing bar or anti-static gun near the balance. Fluorinated solids are prone to high static charge, causing "fly-away" powder.

  • Solvent Selection: Pre-measure the solvent (typically DMSO or Methanol) before opening the compound vial.

Step 2: The "Closed-Transfer" Weighing Method
  • Tare a pre-labeled scinitillation vial (with cap) on the balance.

  • Move the vial and the source container into the Deep Interior of the fume hood (at least 6 inches back).

  • Transfer solid using a disposable spatula. Do not pour.

  • Cap the vial immediately inside the hood.

  • Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues.

Step 3: Solubilization
  • Add solvent to the solid (not vice-versa) to prevent puffing.

  • Vortex with the cap tightly sealed.

  • Inspect: Ensure no solid is trapped in the threads of the cap, which could leak during storage.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Zero-Dust" principle.

G Start Start: Handling 6-Fluoro-7-hydroxy-indan-1-one RiskCheck Risk Assessment: Is the compound in Solid or Solution phase? Start->RiskCheck Solid Solid Phase (Powder) RiskCheck->Solid Powder Solution Solution Phase (Dissolved) RiskCheck->Solution Liquid Static CRITICAL HAZARD: Static Charge & Dust Aerosolization Solid->Static Control1 Engineering Control: Work ONLY in Fume Hood Use Anti-Static Gun Static->Control1 PPE1 PPE Requirement: Nitrile Gloves + Goggles (No Safety Glasses) Control1->PPE1 Waste Disposal: Segregated Halogenated Waste Stream PPE1->Waste Contaminated Solids Permeation CRITICAL HAZARD: Skin Absorption (Enhanced by Fluorine) Solution->Permeation Control2 Handling Protocol: Double Glove (Nitrile) Change gloves on splash Permeation->Control2 Control2->Waste Liquid Waste

Figure 1: Decision logic for PPE selection based on physical state. Note the distinct critical hazards for solid vs. liquid forms.

Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (methanol or water) to dampen, then wipe up. Place all materials in a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean surface with mild detergent (pH 7-9) to neutralize any phenolic residue.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol (this may increase absorption of the fluorinated compound).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—phenolic eye burns can be deceptive and painless initially.

Disposal (Crucial Compliance)
  • Classification: Halogenated Organic Waste .[1][2]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone wash bottles). The presence of Fluorine requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts.

  • Labeling: Clearly mark the tag with "Contains Fluorinated Organics."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1519464, 6-Fluoro-1-indanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. Retrieved from [Link]

  • American Chemical Society (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

Sources

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